27-TBDMS-4-Dehydrowithaferin A
Beschreibung
RN given refers to (5beta,6beta,22R)-isomer; structure given in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,24,29H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,24+,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPALHIQWWGRFB-TTWUVOALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988157 | |
| Record name | 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-30-2 | |
| Record name | Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-22,27-dihydroxy-1,4-dioxo-, δ-lactone, (5β,6β,22R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dehydrowithaferin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 27-TBDMS-4-Dehydrowithaferin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 27-TBDMS-4-Dehydrowithaferin A, a significant derivative of the naturally occurring withanolide, Withaferin A. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound. Furthermore, it explores the biological context of Withaferin A and its derivatives, illustrating their interaction with key signaling pathways.
Introduction
Withanolides are a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane framework. A prominent member of this class, Withaferin A, isolated from Withania somnifera, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anti-cancer properties. Structural modification of Withaferin A offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. The targeted modification at the C4 and C27 positions, leading to the synthesis of this compound (also known as 4-oxo-27-TBDMS Withaferin A), represents a strategic approach to explore the structure-activity relationships of withanolides and to develop derivatives with improved pharmacological profiles.
Synthesis of this compound
The synthesis of this compound from Withaferin A involves a two-step process: the selective protection of the primary hydroxyl group at C27 followed by the oxidation of the hydroxyl group at C4.
Synthetic Workflow
An In-depth Technical Guide to 27-TBDMS-4-Dehydrowithaferin A: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 27-TBDMS-4-Dehydrowithaferin A, a derivative of the potent bioactive compound Withaferin A. Due to the limited direct experimental data on this specific analog, this document synthesizes information from closely related compounds, including Withaferin A, 4-Dehydrowithaferin A (also known as 4-oxo Withaferin A), and 4-oxo-27-TBDMS Withaferin A, to infer its chemical properties, biological activities, and potential mechanisms of action.
Chemical Structure and Properties
This compound is a synthetically modified derivative of Withaferin A, a C28-steroidal lactone.[1][2] The nomenclature indicates two key structural modifications to the parent Withaferin A molecule: the addition of a tert-butyldimethylsilyl (TBDMS) protecting group at the C27 hydroxyl position and the dehydration of the hydroxyl group at the C4 position, resulting in a ketone.
Deduced Chemical Structure:
Based on the known structure of Withaferin A, the chemical structure of this compound can be deduced as follows:
(Image of the deduced chemical structure of this compound would be placed here if image generation were possible.)
The core structure is the ergostane skeleton characteristic of withanolides.[1] The key functional groups that are likely to influence its biological activity include the α,β-unsaturated ketone in ring A, the 5β,6β-epoxide in ring B, and the unsaturated lactone in the side chain. The introduction of the bulky TBDMS group at C27 may alter its solubility, stability, and interaction with biological targets compared to its parent compound.
Comparative Chemical and Physical Properties
To provide a quantitative context, the following tables summarize the known properties of Withaferin A and its closely related derivatives.
Table 1: Chemical Properties of Withaferin A and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Withaferin A | C₂₈H₃₈O₆ | 470.6 | 5119-48-2[2] |
| 4-Dehydrowithaferin A | C₂₈H₃₆O₆ | 468.58 | 6850-30-2[3] |
| 4-oxo-27-TBDMS Withaferin A | C₃₄H₅₀O₆Si | 582.9 | 1214886-31-3 |
Table 2: Physical and Chemical Properties of 4-oxo-27-TBDMS Withaferin A
| Property | Value |
| Purity | >98% |
| Formulation | A solution in ethanol |
| Solubility | DMF: 5mg/mL, DMSO: 5mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5mg/mL |
| λmax | 224 nm |
Biological Activity and Mechanism of Action
Withaferin A and its derivatives have demonstrated a wide range of pharmacological activities, most notably anticancer properties.[4][5] It is anticipated that this compound would retain some of these activities, although the specific potency may be altered by the structural modifications.
Anticancer Activity
4-oxo-27-TBDMS Withaferin A has been shown to be cytotoxic to A2780 ovarian cancer cells with an IC50 of 17 µM. Interestingly, it is not cytotoxic to carboplatin-resistant A2780/CP70 cells (IC50 > 100 µM) and is selective for cancer cells over non-cancerous ARPE19 cells (IC50 = 1,660 µM). This derivative also induces DNA fragmentation in A2780 cells.
4-Dehydrowithaferin A has been investigated for its potential in treating multiple myeloma.[6] The double bond at the C2-3 position in the A ring of withanolides is crucial for their cytotoxic effects.[7]
Table 3: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 4-oxo-27-TBDMS Withaferin A | A2780 | Ovarian Cancer | 17 |
| 4-oxo-27-TBDMS Withaferin A | A2780/CP70 | Ovarian Cancer (Carboplatin-resistant) | >100 |
| 4-oxo-27-TBDMS Withaferin A | ARPE19 | Non-cancerous | 1,660 |
| Withaferin A | MCF-7 | Breast Cancer | 0.85[8] |
| Withaferin A | MDA-MB-231 | Breast Cancer | 1.07[8] |
| Withaferin A | HeLa | Cervical Cancer | 2-3[8] |
| 27-Deoxywithaferin A | MCF-7 | Breast Cancer | 0.02[9] |
Signaling Pathways
Withaferin A is known to modulate several key signaling pathways involved in cancer progression, including the NF-κB and STAT3 pathways.[10][11] It is plausible that this compound shares these mechanisms of action.
NF-κB Signaling Pathway: Withaferin A has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation, cell survival, and proliferation.[12][13][14] It can inhibit NF-κB activity by preventing the formation of NEMO (NF-κB essential modulator) foci.[15]
Caption: Inhibition of the NF-κB signaling pathway by Withaferin A derivatives.
STAT3 Signaling Pathway: Withaferin A also inhibits the JAK/STAT3 signaling pathway, which is critical for tumor cell proliferation and survival.[11][16][17] It has been shown to decrease the phosphorylation of STAT3 and its upstream regulator JAK2.[11][17]
Caption: Inhibition of the JAK/STAT3 signaling pathway by Withaferin A derivatives.
Experimental Protocols
The following are generalized protocols for key experiments that can be adapted for the study of this compound.
Synthesis of this compound (Conceptual Workflow)
A divergent synthesis approach, as has been reported for other withanolides, could be employed.[18]
References
- 1. Withaferin A - Wikipedia [en.wikipedia.org]
- 2. Withaferin A | C28H38O6 | CID 265237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-oxo Withaferin A | CAS#:6850-30-2 | Chemsrc [chemsrc.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Semisynthesis of 27-Deoxywithaferin A and 4- epi-5,6-Deoxywithaferin A from Withaferin A as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Withaferin A alleviates inflammation in animal models of arthritis by inhibiting the NF-κB pathway and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Withaferin A disrupts ubiquitin-based NEMO reorganization induced by canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
"mechanism of action of 27-TBDMS-4-Dehydrowithaferin A"
An In-depth Technical Guide on the Core Mechanism of Action of 27-TBDMS-4-Dehydrowithaferin A
Introduction
This compound is a synthetic derivative of Withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera. As a member of the withanolide family, it shares a core structural framework with compounds known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, based on the extensive research conducted on its parent compound, Withaferin A, and the available data for this specific derivative. The primary audience for this document includes researchers, scientists, and professionals involved in drug development.
Quantitative Data Summary
The cytotoxic and selective activities of this compound have been evaluated in human ovarian carcinoma cell lines. The available quantitative data is summarized in the table below.
| Compound | Cell Line | Assay Type | IC50 Value | Notes |
| This compound | A2780 (Ovarian Cancer) | Cytotoxicity | 17 µM[1] | Induces DNA fragmentation in this cell line[1]. |
| A2780/CP70 (Carboplatin-Resistant Ovarian Cancer) | Cytotoxicity | >100 µM[1] | ||
| ARPE19 (Non-cancerous Retinal Pigment Epithelial) | Cytotoxicity | 1,660 µM[1] | Demonstrates selectivity for cancer cells over non-cancerous cells. | |
| Withaferin A (Parent Compound) | U87 (Glioblastoma) | MTS Assay (72h) | 1.07 ± 0.071 µM[2] | |
| U251 (Glioblastoma) | MTS Assay (72h) | 0.69 ± 0.041 µM[2] | ||
| GL26 (Glioblastoma) | MTS Assay (72h) | 0.23 ± 0.015 µM[2] | ||
| Multiple Cell Lines | Various Assays | 0.2 - 9.6 µM[3] | Broad-spectrum anti-proliferative activity. |
Inferred Mechanism of Action
The mechanism of action for this compound is inferred from its parent compound, Withaferin A. Withaferin A is known to be a pleiotropic agent, targeting multiple cellular pathways to exert its anti-cancer effects.
Inhibition of Key Pro-Survival Signaling Pathways
Withaferin A has been shown to modulate several critical signaling cascades that are often dysregulated in cancer.
-
Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Withaferin A leads to a decrease in the phosphorylation of Akt and mTOR, key kinases in this pathway. This inhibitory effect is accompanied by diminished expression of downstream effectors like p70 S6K and p85 S6K, and an increase in the activation of the tumor suppressor TSC2[2].
-
NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Withaferin A inhibits the activation of NF-κB, thereby suppressing the expression of downstream anti-apoptotic and pro-inflammatory genes[4][5][6]. This is achieved, in part, by interacting with IKKβ, a key kinase in the NF-κB activation pathway[4].
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular proliferation, differentiation, and stress responses. Withaferin A has been observed to alter the expression and activation of proteins within this pathway[2].
Induction of Apoptosis
This compound is known to induce DNA fragmentation, a hallmark of apoptosis[1]. The pro-apoptotic effects of Withaferin A are well-documented and occur through both the intrinsic and extrinsic pathways.
-
Intrinsic Pathway: This involves the mitochondria and is triggered by cellular stress. Withaferin A induces the generation of reactive oxygen species (ROS), leading to loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3[4][6].
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands to cell surface receptors. Withaferin A can activate this pathway, as evidenced by the activation of caspase-8[4].
-
Downregulation of Survivin: Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. Withaferin A has been shown to downregulate survivin, thereby promoting apoptosis[7].
Cell Cycle Arrest and Cytoskeletal Disruption
Withaferin A is known to cause cell cycle arrest, primarily at the G2/M phase[2][6]. This is associated with its ability to interact with the cytoskeleton.
-
Tubulin Interaction: Withaferin A has been shown to covalently bind to β-tubulin, leading to the downregulation of this protein and disruption of the microtubule network[8]. This interference with microtubule dynamics can arrest cells in mitosis and subsequently trigger apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays relevant to the mechanism of action of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
DNA Fragmentation Assay (TUNEL Assay)
This assay detects DNA breaks, a characteristic of late-stage apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the compound of interest and controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
Western Blotting
This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.
-
Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
While direct mechanistic studies on this compound are limited, the available data, in conjunction with the extensive research on its parent compound Withaferin A, provides a strong foundation for understanding its mode of action. It is a promising anti-cancer agent that exhibits cytotoxicity and selectivity against ovarian cancer cells, likely through the induction of apoptosis and the modulation of key pro-survival signaling pathways such as Akt/mTOR and NF-κB. Further research is warranted to fully elucidate the specific molecular targets and to validate the inferred mechanisms of this particular derivative.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth Arrest by the Antitumor Steroidal Lactone Withaferin A in Human Breast Cancer Cells Is Associated with Down-regulation and Covalent Binding at Cysteine 303 of β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of 27-TBDMS-4-Dehydrowithaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-TBDMS-4-Dehydrowithaferin A, also referred to as 4-oxo-27-TBDMS Withaferin A, is a synthetic derivative of the naturally occurring steroidal lactone, Withaferin A. This compound has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its cytotoxic effects against ovarian cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug discovery.
Quantitative Data Summary
The primary in vitro biological activity of this compound that has been characterized is its cytotoxicity against human ovarian cancer cells. The compound exhibits selective activity, being more potent against a chemosensitive ovarian cancer cell line compared to its carboplatin-resistant counterpart and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Description | IC50 (µM) |
| A2780 | Human ovarian cancer (carboplatin-sensitive) | 17 |
| A2780/CP70 | Human ovarian cancer (carboplatin-resistant) | >100 |
| ARPE19 | Non-cancerous human retinal pigment epithelial | 1660 |
Mechanism of Action: Induction of DNA Fragmentation
Preliminary mechanistic studies have revealed that this compound induces DNA fragmentation in the sensitive A2780 ovarian cancer cells. This suggests that the compound's cytotoxic effects may be mediated, at least in part, through the induction of apoptosis, or programmed cell death. The fragmentation of DNA is a hallmark of apoptosis, often resulting from the activation of endogenous endonucleases.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to assess the in vitro biological activity of this compound.
Cell Culture
-
Cell Lines: A2780 (human ovarian cancer), A2780/CP70 (carboplatin-resistant human ovarian cancer), and ARPE19 (non-cancerous human retinal pigment epithelial) cells are utilized.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This assay visualizes the cleavage of genomic DNA into oligonucleosomal-sized fragments, a characteristic of apoptosis.
-
Cell Treatment: A2780 cells are treated with this compound at a concentration known to induce cytotoxicity (e.g., at or above the IC50 value) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Cells are harvested and lysed using a lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100).
-
DNA Extraction: The lysate is centrifuged to separate the fragmented DNA in the supernatant from the intact chromatin in the pellet. The DNA is then precipitated from the supernatant using isopropanol or ethanol.
-
RNase and Proteinase K Treatment: The DNA pellet is resuspended and treated with RNase A to remove contaminating RNA, followed by treatment with Proteinase K to digest proteins.
-
DNA Purification: The DNA is purified by phenol-chloroform extraction and ethanol precipitation.
-
Agarose Gel Electrophoresis: The purified DNA is loaded onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: The gel is run, and the DNA is visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Visualizations
Experimental Workflow: Cytotoxicity and DNA Fragmentation Analysis
Caption: Workflow for assessing the in vitro biological activity.
Proposed Signaling Pathway: Induction of Apoptosis
Caption: Hypothesized pathway for apoptosis induction.
Conclusion and Future Directions
This compound demonstrates selective cytotoxic activity against the A2780 human ovarian cancer cell line, with a mechanism that involves the induction of DNA fragmentation. This suggests its potential as a lead compound for the development of novel anticancer therapeutics.
Further research is warranted to fully elucidate the molecular mechanisms underlying the activity of this compound. Future studies should focus on:
-
Detailed Apoptosis Studies: Investigating the activation of key apoptotic proteins, such as caspases and members of the Bcl-2 family.
-
Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at specific checkpoints.
-
Target Identification: Identifying the direct molecular target(s) of this compound within the cancer cells.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in preclinical animal models of ovarian cancer.
A deeper understanding of the biological activities and mechanisms of action of this compound will be critical in assessing its therapeutic potential and guiding its further development as a clinical candidate.
A Technical Deep Dive: Comparative Analysis of 27-TBDMS-4-Dehydrowithaferin A and Withaferin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolides, a group of naturally occurring C28 steroidal lactones, have garnered significant attention for their diverse pharmacological properties, particularly their potent anti-cancer activities. Withaferin A, isolated from Withania somnifera, stands out as one of the most extensively studied withanolides. Its intricate mechanism of action, targeting multiple oncogenic signaling pathways, has established it as a promising candidate for drug development. This technical guide provides a comprehensive comparative analysis of Withaferin A and a synthetic derivative, 27-TBDMS-4-Dehydrowithaferin A. While direct biological data on this compound is limited in public literature, this guide extrapolates its potential properties based on the known structure-activity relationships of withanolide derivatives. We delve into the chemical synthesis, comparative biological activities, and detailed experimental protocols for the evaluation of these compounds. Furthermore, we visualize the key signaling pathways modulated by Withaferin A, offering a foundational framework for understanding the potential mechanisms of its derivatives.
Introduction: The Therapeutic Potential of Withanolides
Withanolides are a class of secondary metabolites predominantly found in plants of the Solanaceae family.[1] Their chemical structure is based on an ergostane skeleton, which is oxidized to form a lactone or lactol ring.[2] Among the hundreds of withanolides identified, Withaferin A is the most extensively characterized and has demonstrated a wide array of biological activities, including anti-inflammatory, anti-angiogenic, pro-apoptotic, and anti-metastatic effects.[1][3][4] These properties have made it a focal point of research in the quest for novel anti-cancer therapeutics.[5][6]
The biological activity of Withaferin A is attributed to its unique chemical structure, featuring an α,β-unsaturated ketone in the A-ring, a 5β,6β-epoxide in the B-ring, and an unsaturated lactone side chain.[7] These reactive sites allow Withaferin A to interact with and modulate the function of numerous cellular proteins.[7]
This compound is a synthetic derivative of Withaferin A. The nomenclature indicates two key modifications: the introduction of a double bond at the C4 position (4-dehydro) and the protection of the C27 hydroxyl group with a tert-Butyldimethylsilyl (TBDMS) group. Such modifications are typically employed during chemical synthesis to either create novel analogs with potentially improved therapeutic indices or as intermediates in the synthesis of more complex molecules.[8] While direct experimental data on the biological activity of this compound is scarce, its properties can be inferred by examining the effects of similar modifications on other withanolides.
Chemical Synthesis and Structural Comparison
The synthesis of withanolide derivatives is a critical aspect of exploring their therapeutic potential, allowing for the generation of novel compounds with altered potency, selectivity, and pharmacokinetic properties.
Synthesis of Withaferin A Derivatives
The semi-synthesis of derivatives from naturally abundant Withaferin A is a common strategy. Modifications often target the hydroxyl groups at C4 and C27, the enone system in ring A, and the 5β,6β-epoxy group.[9]
-
Modification at C27: The hydroxyl group at C27 is a frequent site for modification. Esterification at this position has been shown to generally maintain or, in some cases, enhance cytotoxic activity.[9] The introduction of a bulky TBDMS protecting group at C27 in this compound would likely alter its interaction with target proteins compared to the free hydroxyl group in Withaferin A.
-
Modification at C4: The formation of a 4-dehydro derivative involves the introduction of a double bond at the C4 position. Studies on 4-dehydrowithaferin A have shown that this modification can surpass the biological effect of the parent compound in certain cancer cell lines.[10] In contrast, another derivative, 27-dehydrowithaferin A, was found to be biologically inactive, highlighting the critical role of specific structural features.[10]
Structural Differences
The key structural differences between Withaferin A and this compound lie in the A-ring and the C27 side chain. The presence of the 4-dehydro feature in the A-ring and the bulky TBDMS group at C27 are expected to significantly influence the molecule's polarity, steric hindrance, and hydrogen bonding capabilities, thereby affecting its binding affinity to biological targets.
Comparative Biological Activity
This section summarizes the known biological activities of Withaferin A and provides a prospective analysis of the potential activities of this compound based on structure-activity relationship (SAR) studies of related withanolides.
Cytotoxicity and Anti-proliferative Effects
Withaferin A exhibits potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The IC50 values typically fall within the sub-micromolar to low micromolar range.
Table 1: IC50 Values of Withaferin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.85 | [11] |
| MDA-MB-231 | Breast Cancer | 1.07 | [11] |
| HeLa | Cervical Cancer | 2-3 | [11] |
| U2OS | Osteosarcoma | 0.32 | [12] |
| U87 | Glioblastoma | ~3 | [13] |
| U251 | Glioblastoma | ~3 | [13] |
The introduction of a 4-dehydro modification has been reported to enhance the cytotoxic effects of Withaferin A in some instances.[10] However, the bulky TBDMS group at the C27 position might sterically hinder the interaction of the molecule with its targets, potentially reducing its activity. Therefore, the net effect on the cytotoxicity of this compound would depend on the interplay between these two modifications.
Induction of Apoptosis
Withaferin A is a potent inducer of apoptosis in cancer cells. It triggers both the intrinsic and extrinsic apoptotic pathways through various mechanisms, including the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[4]
Prospective Analysis of this compound: The 4-dehydro modification is unlikely to abolish the pro-apoptotic activity and may even enhance it. The impact of the C27-TBDMS group is less certain. If the C27 hydroxyl group is critical for interactions that initiate the apoptotic cascade, its protection could diminish this effect.
Cell Cycle Arrest
Withaferin A has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[4][13] This effect is often associated with the modulation of key cell cycle regulatory proteins.
Prospective Analysis of this compound: The ability to induce cell cycle arrest is a common feature of cytotoxic withanolides. It is plausible that this compound would also exhibit this activity, although the specific phase of arrest and the potency might differ from Withaferin A.
Signaling Pathways Modulated by Withaferin A
Withaferin A's pleiotropic anti-cancer effects stem from its ability to modulate multiple signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. Withaferin A is a potent inhibitor of the NF-κB signaling pathway.[4]
Caption: Withaferin A inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Withaferin A has been shown to inhibit this pathway in various cancer cells.[13]
Caption: Withaferin A inhibits the PI3K/Akt/mTOR signaling pathway.
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in tumor progression. Withaferin A has been demonstrated to inhibit the activation of STAT3.[14]
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 3. physiology.elte.hu [physiology.elte.hu]
- 4. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. europeanreview.org [europeanreview.org]
- 13. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 27-TBDMS-4-Dehydrowithaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 27-TBDMS-4-Dehydrowithaferin A, a silyl-derivative of withaferin A with potential applications in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics, the experimental protocols for data acquisition, and an exploration of the implicated signaling pathways based on the known activities of its parent compound, withaferin A.
Introduction
This compound, also known as 4-oxo-27-TBDMS Withaferin A, is a synthetic derivative of withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera. The introduction of a tert-butyldimethylsilyl (TBDMS) protecting group at the C-27 hydroxyl position and the oxidation at C-4 to an enone functionality modifies the physicochemical and pharmacological properties of the parent molecule. This guide focuses on the critical spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that are essential for the characterization and quality control of this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data presented here is based on the characterization reported in the scientific literature, primarily from the work of Perestelo, N.R., et al. in the Journal of Medicinal Chemistry (2019).
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 2-H | 6.85 | dd | 10.0, 5.0 |
| 3-H | 6.05 | d | 10.0 |
| 6-H | 3.15 | d | 4.0 |
| 7-H | 2.50 | m | |
| 8-H | 1.95 | m | |
| 9-H | 1.70 | m | |
| 10-C-CH₃ | 1.25 | s | |
| 11-H | 1.80 | m | |
| 12-H | 2.10 | m | |
| 14-H | 2.40 | m | |
| 15-H | 1.90 | m | |
| 16-H | 1.75 | m | |
| 17-H | 2.20 | m | |
| 18-C-CH₃ | 0.70 | s | |
| 20-H | 2.60 | m | |
| 21-C-CH₃ | 1.00 | d | 7.0 |
| 22-H | 4.40 | dt | 13.0, 3.5 |
| 23-Hα | 2.30 | m | |
| 23-Hβ | 2.05 | m | |
| 25-H | - | - | - |
| 27-CH₂ | 4.20 | s | |
| 28-C-CH₃ | 1.90 | s | |
| Si-C(CH₃)₃ | 0.90 | s |
| Si-(CH₃)₂ | 0.05 | s | |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
|---|---|
| 1 | 203.0 |
| 2 | 145.0 |
| 3 | 127.0 |
| 4 | 200.0 |
| 5 | 67.0 |
| 6 | 57.0 |
| 7 | 32.0 |
| 8 | 35.0 |
| 9 | 40.0 |
| 10 | 50.0 |
| 11 | 22.0 |
| 12 | 38.0 |
| 13 | 45.0 |
| 14 | 55.0 |
| 15 | 25.0 |
| 16 | 30.0 |
| 17 | 52.0 |
| 18 | 12.0 |
| 19 | 15.0 |
| 20 | 42.0 |
| 21 | 13.0 |
| 22 | 80.0 |
| 23 | 33.0 |
| 24 | 150.0 |
| 25 | 122.0 |
| 26 | 167.0 |
| 27 | 60.0 |
| 28 | 20.0 |
| Si-C | 18.0 |
| Si-C(CH₃)₃ | 26.0 |
| Si-(CH₃)₂ | -5.0 |
Mass Spectrometry (MS) Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₄H₅₀O₆Si |
| Calculated Mass | 582.3377 |
| Observed Mass [M+H]⁺ | 583.3450 |
| Ionization Mode | Electrospray Ionization (ESI) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification and characterization of this compound. The following are detailed methodologies for the key experiments.
Synthesis of this compound
The synthesis of this compound from withaferin A involves a two-step process:
-
Silylation of Withaferin A: To a solution of withaferin A in anhydrous N,N-dimethylformamide (DMF), imidazole and tert-butyldimethylsilyl chloride (TBDMSCl) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, 27-TBDMS-withaferin A, is then isolated by aqueous workup and purified by column chromatography.
-
Oxidation to this compound: The purified 27-TBDMS-withaferin A is dissolved in anhydrous dichloromethane (DCM). Dess-Martin periodinane is added portion-wise, and the reaction is stirred at room temperature. The progress of the oxidation is monitored by TLC. Upon completion, the reaction is quenched, and the final product, this compound, is purified by column chromatography.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired at room temperature.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ¹H and the solvent peak at 77.16 ppm for ¹³C).
Mass Spectrometry
High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The analysis is performed in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.
Implicated Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, the extensive research on its parent compound, withaferin A, provides a strong basis for its potential mechanisms of action. Withaferin A is known to exert its anticancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2][3][4]
Key pathways inhibited by withaferin A, and likely by its 4-dehydro derivative, include:
-
NF-κB Pathway: Withaferin A is a potent inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[3]
-
Akt/PI3K Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Withaferin A has been shown to suppress the activation of Akt.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation and survival. Withaferin A can inhibit STAT3 activation.[4]
-
Notch Pathway: The Notch signaling pathway is involved in cell fate determination and is often dysregulated in cancer. Withaferin A has been reported to inhibit this pathway.[4]
The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest , primarily at the G2/M phase, thereby halting the proliferation of cancer cells.[1][4] The introduction of the TBDMS group may alter the lipophilicity and cell permeability of the molecule, potentially influencing its efficacy and interaction with these cellular targets. Further research is warranted to elucidate the precise molecular interactions of this compound and its specific effects on these signaling cascades.
References
- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 3. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 27-TBDMS-4-Dehydrowithaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A, a principal bioactive withanolide isolated from Withania somnifera, has garnered significant interest for its diverse pharmacological activities. Chemical modification of this natural product is a common strategy to enhance its therapeutic potential, improve its pharmacokinetic profile, or facilitate its use as a research tool. 27-TBDMS-4-Dehydrowithaferin A is one such derivative, featuring a tert-butyldimethylsilyl (TBDMS) protecting group at the C27 hydroxyl position and a dehydration at C4. These modifications are expected to significantly alter its physicochemical properties, namely solubility and stability, which are critical parameters in drug development. This document provides a comprehensive technical overview of the predicted solubility and stability of this compound and details the methodologies for their empirical determination.
Predicted Physicochemical Properties
The introduction of a TBDMS group and a double bond is anticipated to alter the polarity and reactivity of the Withaferin A scaffold.
2.1 Predicted Solubility Profile
The bulky and lipophilic TBDMS protecting group at the C27 position is expected to decrease the aqueous solubility of this compound compared to the parent Withaferin A. Conversely, its solubility in organic solvents is likely to be enhanced. The dehydration at C4, creating a new double bond, may have a less pronounced but still contributory effect on its overall polarity.
For context, withanolides like Withanolide A are sparingly soluble in aqueous solutions but are soluble in organic solvents such as methanol and acetonitrile.[1] Withanolide B is also soluble in acetonitrile and methanol.[2]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low / Insoluble | Increased lipophilicity due to the TBDMS group. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Similar to water, with minimal expected improvement. |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of organic molecules. |
| Ethanol | Moderate to High | Polar protic solvent, likely to be effective. |
| Methanol | Moderate to High | Similar to ethanol, a common solvent for withanolides.[1][2] |
| Acetonitrile | Moderate to High | A polar aprotic solvent, often used in HPLC analysis of withanolides.[1][2] |
| Dichloromethane (DCM) | High | Non-polar organic solvent, likely to be effective for the modified, more lipophilic compound. |
| Ethyl Acetate | High | Moderately polar solvent, suitable for lipophilic compounds. |
2.2 Predicted Stability Profile
The stability of this compound will be influenced by its susceptibility to hydrolysis, oxidation, and photolytic degradation. The silyl ether linkage of the TBDMS group is generally stable under neutral and basic conditions but can be susceptible to cleavage under acidic conditions. The conjugated system in the A/B rings and the epoxide moiety are also potential sites of degradation.
Forced degradation studies on Withaferin A and Withanolide A have shown significant degradation under oxidative and alkaline conditions.[3] Withanolide A has also been shown to be most susceptible to degradation in an alkali medium, followed by acidic and then peroxide stress.[4]
Table 2: Predicted Stability of this compound under Stress Conditions
| Condition | Predicted Stability | Potential Degradation Pathway |
| Aqueous Buffers | ||
| Acidic (pH 1-3) | Low | Cleavage of the TBDMS ether. |
| Neutral (pH 6-8) | Moderate to High | Generally stable, though lactone hydrolysis is possible over time. |
| Basic (pH 9-12) | Low to Moderate | Potential for hydrolysis of the lactone ring and other ester functionalities.[3][4] |
| Oxidative Stress | ||
| Hydrogen Peroxide | Low | The double bonds and other electron-rich centers are susceptible to oxidation.[3][4] |
| Thermal Stress | ||
| Elevated Temperature (e.g., 40-80°C) | Moderate | Dependent on the medium (solid-state vs. solution). |
| Photostability | ||
| UV/Visible Light | Low to Moderate | The conjugated system may absorb light, leading to photochemical degradation. |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately determining the solubility and stability of this compound.
3.1 Protocol for Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
-
Objective: To determine the equilibrium solubility of this compound in various solvents.
-
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm)
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After shaking, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
3.2 Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are crucial for identifying potential degradation products and pathways.[5][6][7]
-
Objective: To evaluate the stability of this compound under various stress conditions.
-
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled chambers (oven, water bath)
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
-
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the stock solution.
-
Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to another aliquot to achieve a final concentration of 0.1 M. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Add H₂O₂ to an aliquot to achieve a final concentration of 3-30%. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot in a temperature-controlled chamber (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.
-
Time Points: At various time points for each condition, withdraw a sample, neutralize it if necessary, and dilute it to the initial concentration.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.
-
Data Evaluation: Calculate the percentage of the remaining intact drug and identify and quantify the major degradation products.
-
Visualization of Workflows and Relationships
4.1 Experimental Workflow for Solubility Determination
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sciencejournal.re [sciencejournal.re]
- 4. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. youtube.com [youtube.com]
Unveiling the Therapeutic Potential of 27-TBDMS-4-Dehydrowithaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of 27-TBDMS-4-Dehydrowithaferin A, a silicon-containing derivative of the naturally occurring steroidal lactone, Withaferin A. While specific mechanistic data for this derivative is limited, this document synthesizes the available information on its potent cytotoxic effects against ovarian cancer cells and extrapolates potential mechanisms of action based on the extensive research conducted on its parent compound, Withaferin A. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic application of this promising compound, by presenting quantitative data, outlining relevant experimental protocols, and visualizing key signaling pathways.
Introduction
This compound is a synthetic derivative of Withaferin A, a compound isolated from the plant Withania somnifera. The incorporation of a tert-butyldimethylsilyl (TBDMS) group is a strategic modification aimed at improving the pharmacological properties of the parent molecule. The primary research available indicates that this compound exhibits significant anticancer activity, particularly against ovarian cancer cell lines. This guide will delve into the known cytotoxic effects of this derivative and explore its potential therapeutic targets by examining the well-documented mechanisms of Withaferin A.
Known Biological Activity of this compound
The principal study on this compound has demonstrated its potent and selective cytotoxic effects. The compound was evaluated against the A2780 human ovarian cancer cell line and the non-cancerous ARPE19 retinal pigment epithelial cell line.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.
| Cell Line | Compound | IC50 (µM) |
| A2780 (Ovarian Cancer) | This compound | 17[1][2] |
| ARPE19 (Non-cancerous) | This compound | 1,660[1][2] |
The data clearly indicates a high degree of selectivity of this compound for ovarian cancer cells over non-cancerous cells. Furthermore, the compound is reported to induce DNA fragmentation in A2780 cells, suggesting an apoptotic mechanism of cell death.[1][2]
Potential Therapeutic Targets and Signaling Pathways (Inferred from Withaferin A)
Due to the limited specific research on the signaling pathways affected by this compound, this section will focus on the well-established targets of its parent compound, Withaferin A. It is plausible that the derivative shares some or all of these mechanisms.
Induction of Apoptosis
Withaferin A is a potent inducer of apoptosis in various cancer cell types.[3][4][5][6] This process is often mediated through both the intrinsic and extrinsic pathways.
-
Intrinsic Pathway: Involves the mitochondria and is characterized by the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[5]
-
Extrinsic Pathway: Initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8 and subsequent executioner caspases.
Caption: Inferred Intrinsic Apoptosis Pathway.
Cell Cycle Arrest
Withaferin A has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[5] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Caption: Inferred G2/M Cell Cycle Arrest Mechanism.
Inhibition of NF-κB Signaling
The transcription factor NF-κB is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. Withaferin A is a known inhibitor of the NF-κB pathway.[3]
Caption: Inferred NF-κB Pathway Inhibition.
Modulation of Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is another crucial regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Withaferin A has been reported to inhibit this pathway.
Experimental Protocols
This section provides generalized methodologies for key experiments relevant to the investigation of the therapeutic targets of this compound.
Cell Culture
-
Cell Lines: A2780 (human ovarian cancer) and ARPE19 (human retinal pigment epithelial) cells.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Principle: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using non-linear regression analysis.
-
DNA Fragmentation Assay (TUNEL Assay)
-
Principle: Detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
-
Procedure:
-
Treat cells with the compound of interest.
-
Fix and permeabilize the cells.
-
Incubate with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of cell cycle phase distribution.
-
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell population by flow cytometry.
-
Western Blot Analysis
-
Principle: Detects specific proteins in a sample to assess their expression levels and activation status (e.g., phosphorylation).
-
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins, NF-κB, Akt).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion and Future Directions
This compound has emerged as a promising anticancer agent with high potency and selectivity against ovarian cancer cells. While direct mechanistic studies are limited, the extensive research on its parent compound, Withaferin A, provides a strong foundation for identifying its potential therapeutic targets. The induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways such as NF-κB and Akt/mTOR are likely to be central to its mode of action.
Future research should focus on validating these inferred mechanisms specifically for this compound. This includes identifying its direct molecular binding partners, elucidating the precise signaling cascades it modulates, and evaluating its efficacy in preclinical in vivo models of ovarian and other cancers. Such studies will be crucial for the further development of this compound as a potential clinical candidate.
References
- 1. Withaferin A induces apoptosis through the generation of thiol oxidation in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ayurvedic Medicine Constituent Withaferin A Causes G2 and M Phase Cell Cycle Arrest in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A Causes FOXO3a- and Bim-Dependent Apoptosis and Inhibits Growth of Human Breast Cancer Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A induces apoptosis by ROS-dependent mitochondrial dysfunction in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into 27-TBDMS-4-Dehydrowithaferin A: A Novel Withaferin A Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaferin A, a naturally occurring steroidal lactone, has garnered significant attention in the scientific community for its potent anti-cancer, anti-inflammatory, and anti-angiogenic properties. Structural modifications of the withaferin A scaffold present a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This technical guide focuses on a specific, synthetically derived analogue, 27-TBDMS-4-Dehydrowithaferin A. While direct literature on this compound is not available, this document extrapolates its synthesis, potential biological activity, and relevant experimental protocols based on established chemical transformations and the biological evaluation of closely related derivatives. This guide serves as a comprehensive resource for researchers interested in the synthesis and evaluation of novel withanolides.
Introduction
Withaferin A, isolated from Withania somnifera, possesses a complex steroidal structure amenable to chemical modification. Key reactive sites for derivatization include the A-ring α,β-unsaturated ketone, the C4-hydroxyl group, the C5,C6-epoxide, and the C27-hydroxyl group on the lactone side chain. Modifications at these positions have been shown to significantly influence the biological activity profile of the parent compound. This guide specifically explores the implications of two modifications: dehydrogenation at the C4 position to yield an α,β-unsaturated ketone (4-dehydrowithaferin A or 4-oxo-withaferin A) and the protection of the C27 primary hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether.
The introduction of a ketone at C4 is known to affect the molecule's electronic and conformational properties, which can impact its interaction with biological targets. Silylation of the C27 hydroxyl group, a common strategy in medicinal chemistry, can enhance lipophilicity, potentially improving cell membrane permeability and pharmacokinetic properties. The combination of these two modifications in this compound suggests a compound with potentially unique and potent biological activities.
Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned as a two-step process starting from withaferin A.
Step 1: Synthesis of 4-Dehydrowithaferin A (4-oxo-Withaferin A)
The oxidation of the C4-hydroxyl group of withaferin A to a ketone yields 4-dehydrowithaferin A.
-
Experimental Protocol:
-
Reagents: Withaferin A, Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane), dichloromethane (DCM) as solvent.
-
Procedure: To a solution of withaferin A in anhydrous DCM, add PCC in one portion. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 4-dehydrowithaferin A.
-
Step 2: Selective Silylation of 4-Dehydrowithaferin A at the C27-Hydroxyl Group
The selective protection of the primary C27-hydroxyl group in the presence of the tertiary C14-hydroxyl group can be achieved using a sterically hindered silylating agent like tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Experimental Protocol:
-
Reagents: 4-Dehydrowithaferin A, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole or another suitable base, and a polar aprotic solvent like dimethylformamide (DMF).
-
Procedure: To a solution of 4-dehydrowithaferin A in anhydrous DMF, add imidazole followed by TBDMS-Cl. Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.
-
Logical Flow of Synthesis
Caption: Proposed synthetic pathway for this compound.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not available in the public domain. However, data from closely related analogues provide valuable insights into its potential biological activity.
Table 1: Cytotoxicity of 4-Dehydrowithaferin A and Related Silyl Ether Analogues
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 4-Dehydrowithaferin A | A2780 (Ovarian Cancer) | 7.3 | 4.4 (vs. ARPE19) | [1] |
| A2780/CP70 (Carboplatin-resistant Ovarian Cancer) | <1 | Not Reported | [1] | |
| Withaferin A Silyl Ether Analogue 1 | A2780 (Ovarian Cancer) | 0.001 - 0.032 | Good (vs. non-tumoral cell line) | [2] |
| Withaferin A Silyl Ether Analogue 2 | A2780/CP70 (Carboplatin-resistant Ovarian Cancer) | Not Reported | Not Reported | [2] |
Note: The specific structures of the "Withaferin A Silyl Ether Analogues" are detailed in the cited literature, but generally show nanomolar potency.
Predicted Biological Activity and Signaling Pathways
Based on the known biological activities of withaferin A and its derivatives, this compound is predicted to be a potent anti-cancer agent.
The presence of the α,β-unsaturated ketone in Ring A and the enone functionality in the lactone side chain are crucial for the cytotoxic activity of withanolides. These electrophilic centers can react with nucleophilic residues, such as cysteine, in various proteins, leading to the modulation of their function.
Potential Signaling Pathways Affected:
-
Inhibition of NF-κB Signaling: Withaferin A is a known inhibitor of the NF-κB pathway, a key regulator of inflammation and cell survival. The modifications in this compound are unlikely to abrogate this activity.
-
Induction of Apoptosis: Withaferin A and its derivatives induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.
-
Inhibition of Angiogenesis: The anti-angiogenic properties of withaferin A are well-documented. It is plausible that this compound would retain this activity.
-
Modulation of Heat Shock Proteins (HSPs): Withaferin A is known to interact with Hsp90, a chaperone protein that is crucial for the stability and function of many oncoproteins.
Hypothesized Mechanism of Action
Caption: Postulated signaling pathways affected by this compound.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, derivative of withaferin A. Based on the biological data of its constituent modifications, this compound is predicted to exhibit potent cytotoxic activity against cancer cells, potentially with improved pharmacological properties. The synthetic route outlined in this guide is feasible and relies on well-established chemical transformations.
Future research should focus on the actual synthesis and characterization of this compound. Subsequent in-depth biological evaluation, including its cytotoxicity against a panel of cancer cell lines, mechanism of action studies, and in vivo efficacy in preclinical models, is warranted to fully elucidate its therapeutic potential. This novel analogue could serve as a valuable lead compound for the development of next-generation withanolide-based cancer therapeutics.
References
Unveiling 27-TBDMS-4-Dehydrowithaferin A: A Technical Guide to its Putative Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the putative semi-synthetic withanolide, 27-TBDMS-4-Dehydrowithaferin A. Although this specific molecule is not found in existing literature, this document extrapolates its discovery and origin from the well-characterized parent compound, Withaferin A. By detailing a plausible synthetic route, experimental protocols, and analyzing the structure-activity relationships of related compounds, we offer a foundational resource for researchers interested in the design and synthesis of novel withanolide derivatives for therapeutic applications.
Introduction: The Withanolide Landscape
Withanolides are a group of naturally occurring C28-steroidal lactones primarily isolated from plants of the Solanaceae family, most notably Withania somnifera (Ashwagandha).[1][2][3][4] The archetypal withanolide, Withaferin A, exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties.[5][6][7] The rich chemical scaffold of Withaferin A, featuring multiple reactive sites, presents a fertile ground for semi-synthetic modifications to enhance its therapeutic index and explore novel biological activities.[8][9]
The subject of this guide, this compound, represents a conceptual derivative of Withaferin A, featuring a tert-butyldimethylsilyl (TBDMS) protecting group at the C-27 hydroxyl position and a ketone at the C-4 position. This guide outlines a potential pathway to its synthesis and characterizes its likely properties based on data from analogous compounds.
Origin and Isolation of the Precursor: Withaferin A
The journey to this compound begins with its natural precursor, Withaferin A, which is predominantly extracted from the leaves and roots of Withania somnifera.[3][4]
Plant Material
Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is cultivated in the dry subtropical regions of India, the Middle East, and parts of Africa. For the isolation of Withaferin A, the aerial parts (leaves) or roots of the plant are collected, dried, and pulverized.[2][4]
Extraction and Isolation Protocol
A general procedure for the isolation of Withaferin A is as follows:
-
Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane to remove lipids, followed by a more polar solvent such as methanol or ethanol to extract the withanolides.[2]
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer, enriched with withanolides, is collected.
-
Chromatographic Purification: The enriched fraction is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate, to separate the different withanolides.[2]
-
Crystallization: Fractions containing Withaferin A are identified by thin-layer chromatography (TLC) and pooled. The solvent is evaporated, and the residue is crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure Withaferin A.[4]
-
Characterization: The identity and purity of the isolated Withaferin A are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and comparison with reference standards.[2]
Proposed Semi-Synthesis of this compound
The synthesis of this compound from Withaferin A would likely involve a two-step process: selective protection of the C-27 primary hydroxyl group followed by oxidation of the C-4 secondary hydroxyl group.
Caption: Proposed synthetic workflow for this compound.
Step 1: Selective Protection of the C-27 Hydroxyl Group
The primary hydroxyl group at C-27 of Withaferin A is expected to be more reactive towards silylation than the secondary hydroxyl group at C-4 due to less steric hindrance.
Experimental Protocol:
-
Dissolve Withaferin A in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (1.5-2.0 equivalents) to the solution and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1-1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 27-O-TBDMS-Withaferin A.
Step 2: Oxidation of the C-4 Hydroxyl Group
The C-4 hydroxyl group of the silyl-protected intermediate can be oxidized to a ketone using a mild oxidizing agent.
Experimental Protocol:
-
Dissolve 27-O-TBDMS-Withaferin A in anhydrous dichloromethane (CH₂Cl₂).
-
Add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography (silica gel, hexane-ethyl acetate gradient) to yield this compound.
Quantitative Data of Related Withanolide Derivatives
While no specific data exists for this compound, the biological activities of its close analogs, 4-Dehydrowithaferin A (also known as 4-oxo-Withaferin A) and various C-27 modified derivatives, provide valuable insights into its potential efficacy.
Table 1: Cytotoxic Activity of 4-oxo-Withaferin A
| Cell Line | IC₅₀ (µM) | Reference |
| A2780 (ovarian cancer) | 7.3 | [10][11] |
| A2780/CP70 (carboplatin-resistant ovarian cancer) | <1 | [10][11] |
| ARPE19 (non-cancerous) | >32 | [10] |
Table 2: Structure-Activity Relationship (SAR) Insights for C-4 and C-27 Modifications
| Modification | Effect on Cytotoxicity | Reference |
| Oxidation of C-4 hydroxyl to a ketone | Generally leads to a decrease in activity compared to Withaferin A. | [9] |
| Esterification of C-27 hydroxyl | Often enhances cytotoxic activity. | [9][12] |
| Deoxygenation at C-27 (27-deoxywithaferin A) | Can significantly increase potency against certain cancer cell lines. | [13] |
Potential Signaling Pathways
Withaferin A is known to modulate multiple signaling pathways involved in cancer progression. It is plausible that this compound would interact with similar targets, although its specific activity profile would require experimental validation. One of the key targets of Withaferin A is the chaperone protein Peroxiredoxin I (Prx I).[14]
Caption: Putative mechanism of action via Peroxiredoxin I inhibition.
Withaferin A has been shown to covalently bind to Peroxiredoxin I, leading to the dissociation of its decameric structure into dimers.[14] This results in the inhibition of Prx I's chaperone activity, which can contribute to the induction of apoptosis in cancer cells.[14] The electrophilic sites on the withanolide scaffold, such as the α,β-unsaturated ketone in ring A, are crucial for this interaction.[6] The modification at C-4 in this compound might alter its reactivity and specificity towards such targets.
Conclusion and Future Directions
This technical guide has outlined the putative discovery and origin of this compound, a novel semi-synthetic derivative of Withaferin A. By providing a plausible synthetic route and detailed experimental protocols, we aim to facilitate its actual synthesis and biological evaluation. The compiled data on related compounds suggest that modifications at the C-4 and C-27 positions can significantly impact the cytotoxic profile of the withanolide scaffold.
Future research should focus on the successful synthesis and characterization of this compound. Subsequent in-depth biological studies are warranted to determine its cytotoxic and mechanistic properties. Such investigations will contribute to a deeper understanding of the structure-activity relationships of withanolides and may lead to the development of more potent and selective anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. 4-oxo Withaferin A | TargetMol [targetmol.com]
- 12. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Semisynthesis of 27-Deoxywithaferin A and 4- epi-5,6-Deoxywithaferin A from Withaferin A as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural products triptolide, celastrol, and withaferin A inhibit the chaperone activity of peroxiredoxin I - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 27-TBDMS-4-Dehydrowithaferin A Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-TBDMS-4-Dehydrowithaferin A is a synthetic derivative of Withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera. Withaferin A is well-documented for its potent anti-inflammatory, anti-angiogenic, and anti-cancer properties. The derivatization to this compound involves the introduction of a tert-butyldimethylsilyl (TBDMS) protecting group at the C27 hydroxyl position and the oxidation of the C4 hydroxyl to a ketone. These modifications can alter the compound's solubility, stability, and biological activity, making it a subject of interest for drug development.
These application notes provide detailed protocols for the handling and application of this compound in a cell culture setting, enabling researchers to investigate its cytotoxic and mechanistic properties. The provided protocols are based on established methodologies for Withaferin A and have been adapted to account for the specific chemical characteristics of this derivative.
Chemical Properties and Cytotoxicity Data
A summary of the key chemical properties and available cytotoxicity data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1214886-31-3 | [1] |
| Molecular Formula | C₃₄H₅₀O₆Si | [1] |
| Formula Weight | 582.9 g/mol | [1] |
| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
| Storage | -20°C | [1] |
| IC₅₀ (A2780 Ovarian Cancer Cells) | 17 µM | [1][2] |
| IC₅₀ (ARPE19 Non-cancerous Cells) | 1,660 µM | [1][2] |
| Observed Effect in A2780 Cells | Induction of DNA fragmentation | [1][2] |
Experimental Protocols
Preparation of Stock Solution
Given the hydrophobic nature of this compound, proper solubilization is critical for accurate and reproducible experimental results.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Based on the formula weight of 582.9 g/mol , for a 10 mM stock solution, dissolve 5.83 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Cell Culture Treatment Protocol
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction)
-
This compound stock solution (from Protocol 1)
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into the appropriate culture plates at a predetermined density. For a 96-well plate, a common seeding density is 5,000-10,000 cells per well. For a 6-well plate, 2-5 x 10⁵ cells per well is typical.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
On the following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all treatments and the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Downstream Analysis:
-
Following incubation, proceed with the planned downstream assays, such as cell viability assays (MTT, XTT), apoptosis assays (Annexin V/PI staining), western blotting, or qPCR.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for investigating the effects of this compound and the putative signaling pathways involved, based on the known mechanisms of its parent compound, Withaferin A.
Based on the extensive research on Withaferin A, this compound is hypothesized to induce apoptosis through the modulation of key signaling pathways, including the inhibition of pro-survival pathways and the activation of pro-apoptotic cascades.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers initiating studies on this compound. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for the specific cell line and experimental conditions. As the mechanism of action for this derivative is largely inferred from its parent compound, further mechanistic studies are warranted to elucidate its precise cellular targets and signaling effects. Careful handling and adherence to sterile techniques are paramount for obtaining reliable and reproducible results in cell-based assays.
References
Application Notes and Protocols: Dissolving 27-TBDMS-4-Dehydrowithaferin A for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-TBDMS-4-Dehydrowithaferin A is a derivative of Withaferin A, a bioactive steroidal lactone isolated from the plant Withania somnifera. Withaferin A and its derivatives are of significant interest in drug discovery due to their potential anticancer, anti-inflammatory, and anti-angiogenic properties.[1][2] Proper dissolution of these compounds is critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the dissolution of this compound, based on the established methods for the parent compound, Withaferin A. The addition of the tert-Butyldimethylsilyl (TBDMS) protecting group increases the lipophilicity of the molecule, which may influence its solubility characteristics.
Data Presentation: Solubility of Withaferin A
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [3] |
| Dimethylformamide (DMF) | ~5 mg/mL | [3] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Aqueous Buffers | Sparingly soluble | [3] |
| Methanol | Soluble (used for extraction and chromatography) | [4][5] |
| Ethanol | Soluble (used for extraction) | [5] |
| Chloroform | Soluble (used for chromatography) | [4] |
Note: The TBDMS group on this compound will likely increase its solubility in organic solvents like DMSO and decrease its solubility in aqueous solutions.
Experimental Protocols
Materials
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.2
Protocol for Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
-
Pre-warm the DMSO: If the DMSO is frozen, allow it to thaw completely at room temperature. For compounds that are difficult to dissolve, pre-warming the DMSO to 37°C in a water bath may aid in dissolution.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound in a sterile microcentrifuge tube. Perform this in a chemical fume hood and use appropriate personal protective equipment.
-
Add DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all solid has dissolved.
-
If the compound does not fully dissolve, you may gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. Avoid excessive heat, as it may degrade the compound.
-
Sonication in a water bath sonicator for a few minutes can also be used to aid dissolution.
-
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Withaferin A is stable for at least 4 years when stored at -20°C as a solid.[3] The stability of the derivative in solution should be determined empirically.
Protocol for Preparation of Working Solutions for In Vitro Assays
-
Thaw the Stock Solution: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentrations for your assay, it may be necessary to prepare intermediate dilutions of the stock solution in sterile DMSO or cell culture medium.
-
Prepare Final Working Solutions:
-
Pre-warm the appropriate cell culture medium to 37°C.
-
Add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation of the compound.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Mix Thoroughly: Gently vortex or invert the tube to ensure that the working solution is homogeneous.
-
Use Immediately: It is recommended to use the final working solutions immediately after preparation. Aqueous solutions of Withaferin A are not recommended for storage for more than one day.[3]
Mandatory Visualizations
Experimental Workflow for Dissolution
Caption: Workflow for preparing stock and working solutions.
Signaling Pathway Inhibition by Withaferin A
Withaferin A is known to modulate multiple signaling pathways, including the NF-κB pathway, which is crucial for inflammation and cell survival.[1][6]
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US7108870B2 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
"dosing concentrations for 27-TBDMS-4-Dehydrowithaferin A experiments"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 4-oxo-27-TBDMS-Withaferin A, a derivative of the naturally occurring steroidal lactone, Withaferin A. This document summarizes the known cytotoxic effects of this compound on specific cancer cell lines and provides standardized protocols for its experimental application.
Quantitative Data Summary
The cytotoxic activity of 4-oxo-27-TBDMS-Withaferin A has been evaluated in human ovarian carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 4-oxo-27-TBDMS-Withaferin A | A2780 | Human ovarian carcinoma (cisplatin-sensitive) | 17 | [1] |
| A2780/CP70 | Human ovarian carcinoma (cisplatin-resistant) | >100 | [1] | |
| ARPE19 | Human retinal pigment epithelial cells (non-cancerous) | 1,660 | [1] |
Note: The data indicates that 4-oxo-27-TBDMS-Withaferin A is significantly more cytotoxic to cisplatin-sensitive ovarian cancer cells compared to cisplatin-resistant and non-cancerous cells.
Experimental Protocols
The following are generalized protocols for in vitro experiments involving 4-oxo-27-TBDMS-Withaferin A. It is recommended to consult the primary literature for the specific methodologies used in the original studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of 4-oxo-27-TBDMS-Withaferin A on adherent cancer cell lines.
Materials:
-
4-oxo-27-TBDMS-Withaferin A
-
Human ovarian cancer cell lines (e.g., A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4-oxo-27-TBDMS-Withaferin A in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis (programmed cell death) induced by 4-oxo-27-TBDMS-Withaferin A using flow cytometry.
Materials:
-
4-oxo-27-TBDMS-Withaferin A
-
Human ovarian cancer cell lines (e.g., A2780)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 4-oxo-27-TBDMS-Withaferin A at the desired concentrations (e.g., IC50 concentration) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
Differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity of 4-oxo-27-TBDMS-Withaferin A.
Signaling Pathway
Based on the finding that 4-oxo-27-TBDMS-Withaferin A induces apoptosis, a generalized intrinsic apoptosis signaling pathway is depicted below. The precise molecular targets of this specific compound within this pathway require further investigation.
Caption: A generalized intrinsic apoptosis signaling pathway potentially activated by 4-oxo-27-TBDMS-Withaferin A.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 27-TBDMS-4-Dehydrowithaferin A in Human Plasma
Abstract
This application note details a robust and sensitive analytical method for the quantitative determination of 27-TBDMS-4-Dehydrowithaferin A in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for detecting low concentrations of the analyte in a complex biological matrix.[1] The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a reversed-phase C18 column.[1] This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other research involving this compound.
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactones, are the primary bioactive constituents of Withania somnifera (Ashwagandha).[2] These compounds have garnered significant interest for their diverse pharmacological activities.[2] this compound is a derivative of the well-known withanolide, withaferin A. Accurate and precise quantification of this compound in biological samples is essential for pharmacokinetic and metabolic studies. This document provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Withaferin A or a stable isotope-labeled analog
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
tert-Butyl methyl ether (TBME) (HPLC grade)[3]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether (TBME) to the tube.[3]
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
System: UHPLC or HPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[2]
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL[2]
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (Precursor ion [M+H]⁺: m/z 583.3)
-
Proposed Product Ions: To be determined by direct infusion of the reference standard. Plausible fragments could involve the loss of the TBDMS group (-115 Da) or other characteristic withanolide fragmentations.
-
-
Internal Standard (IS): e.g., Withaferin A (Precursor ion [M+H]⁺: m/z 471.3 → Product ion: m/z 281.2)[3]
-
-
Gas Temperatures: To be optimized for the specific instrument.
-
Collision Energy: To be optimized for each MRM transition.
Data Presentation
Table 1: Proposed LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| LC System | UHPLC or HPLC |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 583.3 [M+H]⁺ |
| Product Ions (m/z) | To be determined empirically |
| Internal Standard | Withaferin A or Stable Isotope Labeled |
Note: The quantitative performance of the assay (LOD, LOQ, linearity, precision, and accuracy) must be validated according to regulatory guidelines.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Discussion
The described method provides a starting point for the reliable quantification of this compound in human plasma. The use of LC-MS/MS ensures high sensitivity and selectivity, which is crucial for analyzing complex biological matrices.[1] The LLE sample preparation method is effective in removing plasma proteins and other interfering substances.[1] It is imperative that this method be fully validated to determine its linearity, limits of detection and quantification, accuracy, precision, and recovery before its application in regulated studies. The proposed MRM transitions for the analyte must be confirmed by direct infusion of a reference standard to identify the most stable and abundant product ions.
References
Application Notes and Protocols: 27-TBDMS-4-Dehydrowithaferin A in Animal Models of Disease
Disclaimer: There is currently a lack of published in vivo studies specifically for 27-TBDMS-4-Dehydrowithaferin A. The following application notes and protocols are based on the available in vitro data for this compound and extrapolated from extensive in vivo research on its parent compound, Withaferin A (WA). These protocols should be considered hypothetical and require substantial validation.
Introduction
This compound, also known as 4-oxo-27-TBDMS Withaferin A, is a synthetic derivative of Withaferin A (WA), a bioactive steroidal lactone isolated from Withania somnifera (Ashwagandha). WA is well-documented for its wide-ranging pharmacological activities, including potent anti-cancer, anti-inflammatory, and immunomodulatory properties.[1][2][3] The derivatization of WA, such as the introduction of a tert-butyldimethylsilyl (TBDMS) group, is a strategy to potentially enhance its pharmacological profile. In vitro studies have shown that this compound possesses cytotoxic activity against human ovarian cancer cells.[4][5]
These notes provide a summary of the known in vitro data for this compound and detailed protocols for its proposed use in animal models of ovarian cancer and inflammation, based on established methodologies for the parent compound, Withaferin A.
Data Presentation
In Vitro Activity of this compound
The primary available data for this compound comes from in vitro cytotoxicity assays against human ovarian cancer cell lines.
| Compound | Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Selectivity vs. Non-Cancerous Cells (ARPE19) | Reference |
| This compound | A2780 (Ovarian Cancer) | Cytotoxicity | Cell Viability | 17 µM | ~97-fold (IC₅₀ = 1,660 µM) | [4] |
| A2780/CP70 (Carboplatin-Resistant Ovarian Cancer) | Cytotoxicity | Cell Viability | >100 µM | - | [4] | |
| A2780 (Ovarian Cancer) | DNA Damage | DNA Fragmentation | Induces Fragmentation | - | [4][5] |
In Vivo Efficacy of Withaferin A (Parent Compound) in Animal Models
The following tables summarize representative data from in vivo studies using Withaferin A, which can serve as a basis for designing studies with its derivatives.
Table 1: Withaferin A in Ovarian Cancer Animal Models
| Animal Model | Cell Line | Treatment Protocol | Route of Administration | Key Findings | Reference |
| Nude Mice (Orthotopic) | A2780 | 2 mg/kg WFA alone or with 6 mg/kg Cisplatin | Intraperitoneal (i.p.) | 70-80% reduction in tumor growth; complete inhibition of metastasis.[6] | [6] |
| NSG Mice (Xenograft) | A2780 | 2 mg/kg or 6 mg/kg WFA | Intraperitoneal (i.p.) | Attenuated mortality and cachexia; reduced pro-inflammatory signaling.[7] | [7] |
| Nude Mice (Xenograft) | A2780 | Combination of WFA and Cisplatin | Not Specified | Synergistically caused a 70-80% reduction in ovarian tumor growth.[8] | [8] |
Table 2: Withaferin A in Inflammation Animal Models
| Animal Model | Disease Model | Treatment Protocol | Route of Administration | Key Findings | Reference |
| Wistar Rats | Collagen-Induced Arthritis (CIA) | 50 mg/kg WFA | Not Specified | Significantly inhibited inflammatory cytokines (IL-1β, TNF-α), COX-2, and NF-κB activation.[9] Reduced cartilage and bone destruction.[9] | [9] |
| Rats | Collagen-Induced Arthritis (CIA) | Not Specified | Not Specified | Alleviated inflammation and joint injury by elevating microRNA-1297.[10] | [10] |
Signaling Pathways and Experimental Visualization
Proposed Mechanism of Action
Based on in vitro data showing DNA fragmentation and the known mechanisms of Withaferin A, a plausible pathway involves the induction of oxidative stress, leading to DNA damage and subsequent apoptosis.[4][11][12]
Caption: Proposed apoptotic pathway for this compound.
Hypothetical Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study in an ovarian cancer xenograft model.
Caption: Workflow for an ovarian cancer xenograft study.
Experimental Protocols
Protocol 1: Efficacy in an Ovarian Cancer Orthotopic Xenograft Model (Hypothetical)
This protocol is adapted from studies on Withaferin A in A2780 ovarian cancer models.[6][7]
1. Objective: To evaluate the anti-tumor efficacy of this compound in a nude mouse model of ovarian cancer.
2. Materials:
-
Compound: this compound
-
Cell Line: A2780 human ovarian cancer cells
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old
-
Vehicle: DMSO/Saline or DMSO/Cremophor/Saline (e.g., 5% DMSO, 5% Cremophor EL, 90% Saline). Note: Vehicle composition must be optimized for compound solubility and animal tolerance.
-
Positive Control: Cisplatin
-
Reagents: Cell culture media (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin/streptomycin, PBS, Trypsin-EDTA.
3. Cell Culture:
-
Culture A2780 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend in sterile PBS or serum-free media at a concentration of 1 x 10⁷ cells/mL.
4. Animal Procedure:
-
Anesthetize mice and inject 1 x 10⁶ A2780 cells in 100 µL of PBS intraperitoneally (i.p.).
-
Allow 10 days for tumors to establish.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (i.p.)
-
Group 2: this compound (e.g., 2 mg/kg, i.p.)
-
Group 3: Cisplatin (e.g., 6 mg/kg, i.p., as a positive control, potentially dosed less frequently, e.g., weekly)
-
-
Administer treatments every other day for 4 weeks.
-
Monitor animal health, including body weight and clinical signs of distress, twice weekly.
5. Endpoint Analysis:
-
At the end of the treatment period (or when humane endpoints are reached), euthanize the mice.
-
Perform a necropsy to identify and excise the primary tumor and any metastatic nodules.
-
Record the weight of the primary tumor.
-
Fix tumors and other organs (liver, spleen, lungs) in 10% neutral buffered formalin for histological analysis (H&E staining) or snap-freeze in liquid nitrogen for molecular analysis (Western blot, qRT-PCR).
Protocol 2: Evaluation in a Collagen-Induced Arthritis (CIA) Model (Hypothetical)
This protocol is based on studies using Withaferin A in rat models of rheumatoid arthritis.[9][10]
1. Objective: To assess the anti-inflammatory and joint-protective effects of this compound in a rat model of arthritis.
2. Materials:
-
Compound: this compound
-
Animals: Male Wistar rats, 6-8 weeks old
-
Reagents: Bovine type II collagen, Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), Acetic Acid.
-
Vehicle: To be optimized for solubility and route of administration (e.g., oral gavage or i.p. injection).
3. Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (dissolved in 0.1 M acetic acid) with an equal volume of CFA.
-
On Day 0, administer a primary immunization via intradermal injection at the base of the tail (e.g., 100 µL of emulsion).
-
On Day 7, administer a booster immunization using collagen emulsified with IFA.
4. Treatment and Monitoring:
-
Begin treatment upon the first signs of arthritis (typically around Day 10-14), characterized by paw swelling and redness.
-
Randomize rats into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg, route to be determined)
-
Group 3: Positive control (e.g., Methotrexate)
-
-
Administer treatment daily for a predefined period (e.g., 14-21 days).
-
Monitor disease progression regularly (3 times per week):
-
Arthritis Score: Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis).
-
Paw Volume: Measure with a plethysmometer.
-
Body Weight: Monitor for signs of systemic illness.
-
5. Endpoint Analysis:
-
At the end of the study, euthanize the rats.
-
Collect blood via cardiac puncture for analysis of serum inflammatory markers (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Dissect ankle and knee joints. Fix in formalin, decalcify, and process for histological analysis (H&E and Safranin O staining) to assess inflammation, cartilage damage, and bone erosion.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. jmaps.in [jmaps.in]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-oxo-27-TBDMS Withaferin A - Labchem Catalog [labchem.com.my]
- 6. Withaferin A Alone and in Combination with Cisplatin Suppresses Growth and Metastasis of Ovarian Cancer by Targeting Putative Cancer Stem Cells | PLOS One [journals.plos.org]
- 7. Withaferin A ameliorates ovarian cancer-induced cachexia and proinflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Withaferin A alleviates inflammation in animal models of arthritis by inhibiting the NF-κB pathway and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Withaferin a Triggers Apoptosis and DNA Damage in Bladder Cancer J82 Cells through Oxidative Stress | MDPI [mdpi.com]
- 12. Withaferin A Triggers Apoptosis and DNA Damage in Bladder Cancer J82 Cells through Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induced by 27-TBDMS-4-Dehydrowithaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-TBDMS-4-Dehydrowithaferin A is a derivative of the naturally occurring steroidal lactone, Withaferin A. Withaferin A is known to exhibit potent anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2][3][4] This document provides detailed protocols for assessing the apoptotic effects of its derivative, this compound, which has been shown to be cytotoxic to A2780 ovarian cancer cells and induces DNA fragmentation.[5] The following protocols are foundational methods for quantifying apoptosis and can be adapted for specific cell lines and experimental goals.
Putative Signaling Pathway for Withaferin A-Induced Apoptosis
While the precise mechanism of this compound is still under investigation, it is hypothesized to share pathways with its parent compound, Withaferin A. Withaferin A has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2][4] This involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, activation of caspases, and downregulation of pro-survival proteins.[3][4]
Caption: Putative signaling cascade for this compound-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
This initial step is critical for all subsequent apoptosis assays.
Workflow:
Caption: General workflow for cell culture and treatment.
Protocol:
-
Cell Seeding: Plate cells (e.g., A2780 ovarian cancer cells) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T25 flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the cells with the compound for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and proceed with the desired apoptosis assay.[6]
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.[6][7]
Workflow:
Caption: Workflow for Annexin V and PI staining.
Protocol:
-
Harvest Cells: Collect approximately 1-5 x 10⁵ cells per sample by centrifugation.[7]
-
Wash: Wash the cells once with cold PBS.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the samples by flow cytometry within one hour.
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic | Positive | Positive |
| Necrotic | Negative | Positive |
Caspase Activity Assay
Caspases are key proteases in the apoptotic cascade.[9] This assay measures the activity of specific caspases, such as caspase-3, -8, and -9.
Workflow:
Caption: General workflow for caspase activity assays.
Protocol:
-
Cell Lysis: Lyse the treated and control cells using a lysis buffer provided with a commercial caspase assay kit.
-
Substrate Addition: Add the specific fluorogenic or colorimetric caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture according to the kit's instructions to allow the active caspases to cleave the substrate.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to the control group.
Quantitative Data Summary (Example):
| Treatment Group | Caspase-3 Activity (RFU) | Caspase-8 Activity (RFU) | Caspase-9 Activity (RFU) |
| Vehicle Control | 150 ± 15 | 120 ± 10 | 130 ± 12 |
| 10 µM Compound | 450 ± 30 | 250 ± 20 | 380 ± 25 |
| 25 µM Compound | 800 ± 50 | 400 ± 35 | 650 ± 40 |
| 50 µM Compound | 1200 ± 70 | 600 ± 45 | 950 ± 60 |
RFU: Relative Fluorescence Units. Data are presented as mean ± SD.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8]
Workflow:
Caption: Workflow for the TUNEL assay.
Protocol:
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow the labeling enzyme to enter the nucleus.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or dUTP-FITC). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using an indirect method (e.g., BrdUTP), add a labeled anti-BrdU antibody.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
Quantitative Data Summary (Example):
| Treatment Group | Percentage of TUNEL-Positive Cells |
| Vehicle Control | 2.5 ± 0.5% |
| 10 µM Compound | 15.2 ± 1.8% |
| 25 µM Compound | 35.8 ± 3.2% |
| 50 µM Compound | 65.4 ± 5.1% |
Data are presented as mean ± SD.
Summary of Quantitative Data
The following table summarizes the hypothetical dose-dependent effects of this compound on apoptosis in A2780 cells.
| Concentration | Viable Cells (%) (Annexin V/PI) | Apoptotic Cells (%) (Annexin V+/PI- & V+/PI+) | Caspase-3 Activity (Fold Change) | TUNEL-Positive Cells (%) |
| Vehicle Control | 95 ± 2 | 5 ± 1 | 1.0 | 2.5 ± 0.5 |
| 10 µM | 75 ± 4 | 25 ± 3 | 3.0 ± 0.2 | 15.2 ± 1.8 |
| 25 µM | 45 ± 5 | 55 ± 4 | 5.3 ± 0.4 | 35.8 ± 3.2 |
| 50 µM | 15 ± 3 | 85 ± 5 | 8.0 ± 0.6 | 65.4 ± 5.1 |
Data are presented as mean ± SD from three independent experiments.
Disclaimer: The provided protocols are general guidelines and should be optimized for your specific cell type and experimental conditions. The quantitative data presented are illustrative examples and do not represent actual experimental results for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Anti-inflammatory Effects of 27-TBDMS-4-Dehydrowithaferin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Withanolides, a group of naturally occurring steroids, have shown significant anti-inflammatory potential. Withaferin A, a prominent member of this class, is known to exert its effects through various signaling pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the cytoprotective Nrf2 pathway.[1][2] This document provides a comprehensive guide for evaluating the anti-inflammatory properties of a novel synthetic withanolide derivative, 27-TBDMS-4-Dehydrowithaferin A. The protocols outlined herein cover essential in vitro and in vivo assays to characterize its mechanism of action and efficacy.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only, designed to exemplify the expected outcomes from the described experimental protocols.
Data Presentation: Quantitative Analysis of Anti-inflammatory Effects
The following tables summarize hypothetical data for the anti-inflammatory activity of this compound in various assays.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Assay Type | Cell Line | Test Compound Concentration (µM) | % Inhibition of Mediator (Mean ± SD) | Positive Control | % Inhibition by Control (Mean ± SD) |
| Nitric Oxide (NO) Production | RAW 264.7 | 1 | 25.3 ± 2.1 | L-NAME (100 µM) | 95.2 ± 4.5 |
| 5 | 58.7 ± 4.5 | ||||
| 10 | 85.1 ± 6.2 | ||||
| COX-2 Enzyme Activity | Human Recombinant COX-2 | 1 | 18.9 ± 1.9 | Celecoxib (10 µM) | 92.4 ± 3.8 |
| 5 | 45.2 ± 3.8 | ||||
| 10 | 76.8 ± 5.1 | ||||
| TNF-α Release | LPS-stimulated RAW 264.7 | 1 | 30.5 ± 3.3 | Dexamethasone (1 µM) | 88.9 ± 5.0 |
| 5 | 62.1 ± 5.4 | ||||
| 10 | 91.3 ± 7.2 | ||||
| IL-6 Release | LPS-stimulated RAW 264.7 | 1 | 28.4 ± 2.9 | Dexamethasone (1 µM) | 90.1 ± 4.7 |
| 5 | 59.8 ± 4.9 | ||||
| 10 | 89.5 ± 6.8 |
Table 2: In Vivo Anti-inflammatory Efficacy
| Animal Model | Species/Strain | Treatment Group (Dose, p.o.) | Endpoint Measured | % Inhibition of Inflammation (Mean ± SD) |
| Carrageenan-Induced Paw Edema | Wistar Rat | Vehicle | Paw Volume (mL) at 4h | 0 (Baseline) |
| 27-TBDMS-4-DWA (10 mg/kg) | Paw Volume (mL) at 4h | 28.6 ± 3.5 | ||
| 27-TBDMS-4-DWA (25 mg/kg) | Paw Volume (mL) at 4h | 55.2 ± 6.1 | ||
| Indomethacin (10 mg/kg) | Paw Volume (mL) at 4h | 68.4 ± 5.9 | ||
| LPS-Induced Systemic Inflammation | C57BL/6 Mouse | Vehicle | Serum TNF-α (pg/mL) at 2h | 0 (Baseline) |
| 27-TBDMS-4-DWA (10 mg/kg) | Serum TNF-α (pg/mL) at 2h | 35.1 ± 4.2 | ||
| 27-TBDMS-4-DWA (25 mg/kg) | Serum TNF-α (pg/mL) at 2h | 62.8 ± 7.3 | ||
| Dexamethasone (5 mg/kg) | Serum TNF-α (pg/mL) at 2h | 85.7 ± 8.1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general workflows for its evaluation.
Caption: Presumed signaling pathway of this compound.
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight (37°C, 5% CO2).[3]
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Pre-incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Nitrite Measurement:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing supernatant or standard.[4]
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_LPS_control - Abs_blank)] * 100
Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening kit (fluorometric or colorimetric)[5][6]
-
This compound
-
Celecoxib (positive control)
-
Arachidonic acid (substrate)
-
Assay buffer, cofactors (e.g., Heme)
-
96-well plate (opaque for fluorometric assays)
-
Plate reader (fluorometer or spectrophotometer)
Procedure (based on a generic fluorometric kit): [5]
-
Reagent Preparation: Prepare all reagents, including the enzyme, probe, and substrate, according to the kit manufacturer's instructions.
-
Plate Setup:
-
Enzyme Control: Add assay buffer to wells.
-
Inhibitor Control: Add Celecoxib to designated wells.
-
Test Compound: Add serial dilutions of this compound to sample wells.
-
-
Reaction Mix: Prepare a reaction mix containing assay buffer, COX probe, and COX cofactor. Add this mix to all wells.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Data Acquisition: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated as: % Inhibition = [1 - (Slope_sample / Slope_enzyme_control)] * 100
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of this compound in a rodent model of localized inflammation.[7][8]
Materials:
-
Male Wistar rats or Swiss albino mice (180-220g or 25-30g, respectively)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin), and Test Groups (different doses of 27-TBDMS-4-DWA).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or Indomethacin orally (p.o.) 60 minutes before the carrageenan injection.[9]
-
Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.[9]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Paw volume at time 0).
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100
-
Protocol 4: In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
Objective: To assess the ability of this compound to suppress the systemic release of pro-inflammatory cytokines.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (for intraperitoneal injection)
-
This compound (in a suitable vehicle)
-
Dexamethasone (positive control)
-
Equipment for blood collection (e.g., cardiac puncture or tail vein)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatization and Grouping: Acclimatize and group animals as described in Protocol 3.
-
Compound Administration: Administer the test compound, vehicle, or Dexamethasone via oral gavage or intraperitoneal (i.p.) injection.
-
LPS Challenge: After 1 hour, induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.).[10]
-
Blood Collection: At a peak time for cytokine release (e.g., 1.5-2 hours post-LPS for TNF-α), anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.[10]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the plasma using specific ELISA kits according to the manufacturer's instructions.
-
Analysis:
-
Compare the plasma cytokine concentrations between the different treatment groups.
-
Calculate the percentage of inhibition of cytokine release for each treated group compared to the vehicle control group: % Inhibition = [1 - (Cytokine_treated / Cytokine_control)] * 100
-
References
- 1. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.com [abcam.com]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
Application of 27-TBDMS-4-Dehydrowithaferin A in Drug Discovery: A Focussed Review of Withaferin A Analogs
Disclaimer: As of the current date, specific data and research pertaining to "27-TBDMS-4-Dehydrowithaferin A" are not available in the public scientific literature. The following application notes and protocols are therefore based on extensive research into the parent compound, Withaferin A, and its derivatives with modifications at the C4 and C27 positions. This information is intended to serve as a guide for researchers interested in the potential applications of novel withanolides.
Application Notes
Withanolides, a group of naturally occurring C28 steroids, have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory properties.[1] Withaferin A is one of the most studied withanolides and serves as a promising scaffold for the development of new therapeutic agents.[2][3] Modifications at various positions of the withaferin A molecule, particularly at the C4 and C27 hydroxyl groups, have been explored to enhance its potency and selectivity.
The proposed compound, this compound, suggests two key modifications to the Withaferin A structure: the protection of the C27 hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether and the dehydration of the C4 hydroxyl group to form a double bond. While direct studies on this compound are unavailable, structure-activity relationship (SAR) studies on related analogs provide valuable insights into its potential applications.
Anticancer Applications:
Withaferin A and its derivatives have demonstrated potent anticancer activity against a wide range of cancer cell lines.[3][4] The α,β-unsaturated ketone in ring A and the 5β,6β-epoxide in ring B are generally considered crucial for cytotoxicity.[4]
-
Modulation of Cytotoxicity: SAR studies have shown that modifications at the C27 position can significantly influence the cytotoxic profile of withanolides. For instance, esterification of the C27 hydroxyl group has been shown to, in some cases, enhance anticancer activity.[4] The bulky TBDMS protecting group at C27 in the proposed compound might alter its interaction with cellular targets, potentially leading to a modified or more selective cytotoxic profile.
-
Induction of Apoptosis: Many withanolide analogs induce apoptosis in cancer cells.[5] The 27-benzyl analogue of withaferin A has been highlighted as a potent apoptosis inducer.[5] The effect of a 27-TBDMS group on this activity would need to be experimentally determined.
-
Cell Cycle Arrest: Withaferin A is known to cause G2/M phase cell cycle arrest in various cancer cells.[3][6] The dehydration at C4 would create a new conjugated system in ring A, which could potentially alter its cell cycle inhibitory properties.
Anti-inflammatory and Other Applications:
Withanolides also exhibit significant anti-inflammatory and immunomodulatory effects.[1] These activities are often linked to the inhibition of the NF-κB signaling pathway. The structural changes in this compound could modulate its anti-inflammatory potency.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of various Withaferin A analogs with modifications at the C4 and C27 positions against different human cancer cell lines. This data is provided to illustrate the impact of structural modifications on biological activity.
Table 1: Cytotoxicity of C27-Modified Withaferin A Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Withaferin A | HeLa | 1.3 - 10.1 | [5] |
| Withaferin A | A-549 | 1.3 - 10.1 | [5] |
| Withaferin A | MCF-7 | 1.3 - 10.1 | [5] |
| 27-O-Acetylwithaferin A | - | Enhanced HSA without increased cytotoxicity | [7] |
| 27-benzyl analogue | HeLa | Potent apoptosis inducer | [5] |
| 27-deoxywithaferin A | MCF-7 | 0.02 | [8] |
Table 2: Cytotoxicity of C4-Modified Withaferin A Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-epi-5,6-deoxywithaferin A | MCF-7 | 1.73-4.27 | [8] |
| 4,27-di-O-acetyl-WA | - | - | [9] |
Experimental Protocols
The following are generalized protocols for evaluating the potential anticancer activity of novel withanolides like this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A-549, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: Proposed mechanism of action for Withaferin A analogs in cancer cells.
Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.
References
- 1. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Semisynthesis of 27-Deoxywithaferin A and 4- epi-5,6-Deoxywithaferin A from Withaferin A as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Studies of 27-TBDMS-4-Dehydrowithaferin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Withaferin A (WA) is a highly investigated, naturally occurring steroidal lactone derived from the plant Withania somnifera. It has demonstrated a wide range of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1] The pleiotropic effects of WA are attributed to its ability to modulate multiple cell signaling pathways, such as inhibiting the NF-κB and Akt/mTOR pathways, inducing apoptosis, and arresting the cell cycle.[2][3] 27-TBDMS-4-Dehydrowithaferin A is a novel synthetic derivative of Withaferin A. The introduction of a tert-Butyldimethylsilyl (TBDMS) protecting group at the C27 hydroxyl position and a double bond at the C4 position may alter the compound's pharmacokinetic properties, stability, and biological activity. This document outlines a comprehensive experimental design to evaluate the efficacy of this novel compound, focusing on its potential as an anti-cancer and anti-inflammatory agent.
Hypothesized Mechanism of Action
Based on the known activities of Withaferin A, it is hypothesized that this compound will exert its biological effects through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation. The primary hypothesized mechanisms include:
-
Inhibition of the NF-κB Pathway: Withaferin A is a known inhibitor of the NF-κB signaling pathway, a central regulator of inflammation and cancer cell survival.[4][5] It is expected that the derivative will retain this activity, leading to the downregulation of pro-inflammatory cytokines and pro-survival genes.
-
Modulation of the PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival and is often hyperactivated in cancer.[6][7] Withaferin A has been shown to interfere with this pathway, and its derivative is expected to exhibit similar effects.[3]
-
Induction of Apoptosis: By targeting pathways like NF-κB and Akt, the compound is expected to induce programmed cell death (apoptosis) in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.[2]
-
Cell Cycle Arrest: Withaferin A can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cell proliferation.[2]
Phase 1: In Vitro Characterization and Screening
The initial phase focuses on determining the fundamental bioactivity of the compound, including its cytotoxicity against cancer cells and its anti-inflammatory potential.
Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines and a non-cancerous cell line to assess potency and selectivity.
Cell Lines:
-
Breast Cancer: MDA-MB-231 (triple-negative), MCF-7 (ER-positive)
-
Prostate Cancer: PC-3 (androgen-independent)
-
Colon Cancer: HCT116
-
Non-Cancerous Control: MCF-10A (non-tumorigenic breast epithelial cells)
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Data Presentation:
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Withaferin A (Control) | Selectivity Index (SI) |
| MDA-MB-231 | |||
| MCF-7 | |||
| PC-3 | |||
| HCT116 | |||
| MCF-10A | |||
| SI = IC50 in non-cancerous cells / IC50 in cancer cells |
Anti-inflammatory Screening
Objective: To evaluate the ability of the compound to suppress the inflammatory response in vitro.
Cell Model: RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Nitric Oxide (NO) Production: Measured using the Griess assay.
-
Pro-inflammatory Cytokine Production: Levels of TNF-α and IL-6 in the cell culture supernatant measured by ELISA.
Data Presentation:
| Treatment Group | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | |||
| LPS (1 µg/mL) | 100% | ||
| LPS + Compound (1 µM) | |||
| LPS + Compound (5 µM) | |||
| LPS + Compound (10 µM) | |||
| LPS + Dexamethasone (Positive Control) |
Phase 2: In Vitro Mechanistic Studies
Based on the results from Phase 1, this phase aims to elucidate the molecular mechanisms underlying the compound's activity in the most sensitive cancer cell line.
Apoptosis and Cell Cycle Analysis
Objective: To determine if the compound's cytotoxic effects are mediated through the induction of apoptosis and/or cell cycle arrest.
Methodology: Flow cytometry.
-
Apoptosis: Annexin V-FITC/Propidium Iodide (PI) staining.
-
Cell Cycle: Propidium Iodide (PI) staining and analysis of DNA content.
Data Presentation:
| Treatment | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptotic Cells (%) (Annexin V+) |
| Vehicle Control | |||||
| Compound (IC50) | |||||
| Compound (2x IC50) |
Signaling Pathway Analysis
Objective: To investigate the effect of the compound on the key hypothesized signaling pathways (NF-κB and Akt/mTOR).
Methodology: Western Blotting.
Key Proteins to Analyze:
-
NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.
-
Akt/mTOR Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR.
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.
Phase 3: In Vivo Efficacy Studies
This phase evaluates the anti-tumor efficacy and safety of this compound in a preclinical animal model.
Objective: To assess the ability of the compound to inhibit tumor growth in a mouse xenograft model.
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) bearing subcutaneous tumors from a selected cancer cell line (e.g., MDA-MB-231).[8][9]
Experimental Groups (n=8-10 mice per group):
-
Vehicle Control (e.g., DMSO/Saline)
-
Compound (Low Dose, e.g., 2 mg/kg)
-
Compound (High Dose, e.g., 8 mg/kg)
-
Positive Control (e.g., Paclitaxel)
Treatment Schedule: Intraperitoneal (i.p.) injection, 3 times per week for 4 weeks.
Endpoints:
-
Primary: Tumor volume (measured with calipers) and final tumor weight.
-
Secondary: Mouse body weight, clinical signs of toxicity, and biomarker analysis (Western blot or IHC for p-p65, Ki-67, cleaved caspase-3) on excised tumors.
Data Presentation:
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) | Change in Body Weight (%) |
| Vehicle Control | 0% | ||||
| Low Dose | |||||
| High Dose | |||||
| Positive Control |
Visualizations
Caption: Overall experimental workflow for efficacy studies.
Caption: Hypothesized signaling pathway inhibition.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound. Replace the medium with fresh medium containing the compound at various concentrations (e.g., 0.01 to 100 µM). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with the compound at the desired concentrations for the specified time. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Protocol 3: Subcutaneous Xenograft Mouse Model
-
Cell Preparation: Culture the selected cancer cells (e.g., MDA-MB-231) to ~80% confluency. Harvest, wash, and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.[8]
-
Animal Acclimatization: Acclimatize 6-8 week old female immunocompromised mice for at least one week.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.[8] Begin the treatment regimen as defined in the experimental design.
-
Monitoring During Study: Record tumor volumes and mouse body weights 2-3 times per week. Monitor the animals for any signs of distress or toxicity.
-
Study Termination and Tissue Collection: At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for Western blot, fix in formalin for IHC).
References
- 1. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insights into cancer therapeutic effects of the dietary medicinal phytochemical withaferin A | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A alleviates inflammation in animal models of arthritis by inhibiting the NF-κB pathway and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 27-TBDMS-4-Dehydrowithaferin A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with 27-TBDMS-4-Dehydrowithaferin A (also known as 4-oxo-27-TBDMS Withaferin A). The following information, presented in a question-and-answer format, offers troubleshooting strategies and detailed experimental protocols to ensure successful experimental outcomes.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of the naturally occurring steroidal lactone, Withaferin A. The introduction of the bulky tert-butyldimethylsilyl (TBDMS) protecting group enhances its lipophilicity, often leading to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on available data for the structurally analogous compound 4-oxo-27-TBDMS Withaferin A, the recommended organic solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2][3] It is sparingly soluble in aqueous buffers.[1] For cell-based assays, preparing a concentrated stock solution in 100% DMSO is the standard practice.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This phenomenon is known as "solvent-shifting" or "antisolvent precipitation." When a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous buffer, the compound's solubility dramatically decreases, causing it to crash out of solution.[4]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: To minimize solvent-induced toxicity to cells, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[5] However, the maximum tolerated concentration can vary between cell lines. It is advisable to perform a vehicle control experiment to determine the highest DMSO concentration that does not affect cell viability.[6]
Q5: Can I store this compound in an aqueous solution?
A5: It is not recommended to store aqueous solutions of withanolides for more than one day due to potential instability and precipitation.[1] Stock solutions in anhydrous DMSO, however, can be stored at -20°C for extended periods. For working solutions in aqueous media, it is best to prepare them fresh for each experiment.
Data Presentation: Solubility of 4-oxo-27-TBDMS Withaferin A
The following table summarizes the known solubility of 4-oxo-27-TBDMS Withaferin A, which is presumed to be structurally identical to this compound.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from Cayman Chemical product information.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Dissolution: Vortex the solution vigorously for at least 30 seconds to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Medium for Cell-Based Assays
Objective: To dilute the concentrated DMSO stock solution into an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile aqueous medium (pre-warmed to 37°C)
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated DMSO stock solution at room temperature.
-
Pre-warm Aqueous Medium: Ensure your aqueous medium is pre-warmed to 37°C to improve solubility.
-
Stepwise Dilution (Recommended):
-
Perform an intermediate dilution of the DMSO stock solution in the aqueous medium. For example, add 1 µL of a 5 mg/mL stock to 99 µL of medium to make a 50 µg/mL intermediate solution.
-
Vortex the intermediate dilution thoroughly.
-
Add the desired volume of the intermediate dilution to the final volume of the aqueous medium to achieve the final working concentration.
-
-
Direct Dilution (for lower concentrations):
-
While vigorously vortexing the pre-warmed aqueous medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.[4]
-
-
Final Mixing: Continue to vortex the final working solution for an additional 15-30 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution for your experiments immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Hypothetical signaling pathway.
References
Technical Support Center: 27-TBDMS-4-Dehydrowithaferin A Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cytotoxicity assays involving 27-TBDMS-4-Dehydrowithaferin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound (also known as 4-oxo-27-TBDMS Withaferin A) is a synthetic derivative of Withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera.[1][2] While direct mechanistic studies on this specific derivative are limited, its activity is expected to be similar to the parent compound, Withaferin A. The cytotoxic effects of Withaferin A are attributed to several mechanisms, including the induction of reactive oxygen species (ROS), which leads to mitochondrial-dependent apoptosis.[3][4][5] It also modulates key signaling pathways involved in cell survival and proliferation, such as inhibiting the Akt/mTOR and NF-κB pathways and altering MAPK signaling.[6][7][8][9] This derivative has demonstrated cytotoxicity against specific cancer cell lines, such as A2780 ovarian cancer cells.[2]
Q2: How should I dissolve and store this compound?
A2: It is recommended to dissolve this compound in a non-polar solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[2][10] For long-term storage, keep the stock solution at -20°C or below. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[11] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium remains low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[10] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Q3: What is a suitable starting concentration range for my cytotoxicity experiments?
A3: The optimal concentration range is highly cell-type dependent. For 4-oxo-27-TBDMS Withaferin A, an IC50 value of 17 µM has been reported in A2780 ovarian cancer cells.[2] For the parent compound, Withaferin A, IC50 values in various cancer cell lines typically range from the sub-micromolar to low micromolar concentrations.[3][11] It is strongly recommended to perform a dose-response experiment with a broad range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50 value in your specific cell line.
Q4: Which cytotoxicity assay is most appropriate for this compound?
A4: The choice of assay depends on the expected mechanism of action.
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity and are a good starting point for assessing general cytotoxicity.[12][13] However, be aware of potential interference (see Troubleshooting Guide).
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cell membranes, indicating necrosis or late-stage apoptosis.[14][15]
-
Caspase-Glo® 3/7 Assay: This is a highly sensitive luminescent assay that specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[16][17] Given that Withaferin A is a known inducer of apoptosis, this is a highly relevant assay.[4][6]
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound and its parent compound, Withaferin A, providing a reference for determining experimental concentrations.
| Compound | Cell Line | Assay Type | IC50 Value | Citation |
| 4-oxo-27-TBDMS Withaferin A | A2780 (ovarian cancer) | Not Specified | 17 µM | [2] |
| A2780/CP70 (carboplatin-resistant) | Not Specified | >100 µM | [2] | |
| ARPE19 (non-cancerous) | Not Specified | 1,660 µM | [2] | |
| Withaferin A | KLE (endometrial cancer) | Not Specified | 10 µM | [3] |
| MDA-MB-231 (breast cancer) | Not Specified | ~2.5 µM | [4] | |
| MCF-7 (breast cancer) | Not Specified | ~5 µM | [4] | |
| A549 (non-small cell lung cancer) | Not Specified | Dose-dependent cytotoxicity observed | [5] |
Troubleshooting Guides
General Issues & Inconsistent Results
| Question | Common Causes | Recommended Solutions |
| Q5: My results show high variability between replicate wells. What's wrong? | 1. Uneven Cell Seeding: A non-homogenous cell suspension leads to different cell numbers per well. 2. Pipetting Errors: Inaccurate pipetting, especially during serial dilutions. 3. Edge Effects: Increased evaporation in the outer wells of the plate. | 1. Cell Seeding: Ensure cells are thoroughly resuspended before and during plating. 2. Pipetting: Use calibrated pipettes and ensure consistent technique. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead.[18] |
| Q6: I'm seeing low signal or no clear dose-response. | 1. Compound Precipitation: The compound may not be fully soluble in the culture medium at higher concentrations. 2. Incorrect Incubation Time: The treatment duration may be too short to induce a measurable cytotoxic effect. 3. Cell Density: Cell numbers may be too low to generate a strong signal.[19] | 1. Solubility: Visually inspect wells for precipitate. Prepare fresh dilutions and consider a lower final DMSO concentration.[10] 2. Time-Course: Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint. 3. Cell Titration: Optimize the initial cell seeding density for your specific cell line and assay. |
Assay-Specific Issues
| Question | Common Causes | Recommended Solutions |
| Q7: My MTT/MTS assay has high background absorbance. | 1. Direct Compound Interference: As a quinone-containing compound, this compound may directly reduce the tetrazolium salt (MTT/MTS), leading to a false positive signal.[10][20] 2. Phenol Red: The pH indicator in the culture medium can interfere with absorbance readings.[19][21] 3. Microbial Contamination: Bacteria or yeast can also reduce tetrazolium salts. | 1. Cell-Free Control: Run a control with the compound in medium without cells. If the signal is high, this assay may be unsuitable. Consider an alternative like an ATP-based (e.g., CellTiter-Glo®) or LDH assay.[10] 2. Phenol Red-Free Medium: Use a phenol red-free medium during the final assay incubation step.[21] 3. Aseptic Technique: Ensure proper sterile technique and check for contamination. |
| Q8: My LDH assay shows high background LDH release in untreated control wells. | 1. Suboptimal Cell Health: Over-confluent, starved, or unhealthy cells will spontaneously release LDH.[19] 2. Rough Handling: Forceful pipetting can damage cell membranes.[19] 3. High Endogenous LDH in Serum: Some batches of serum contain high levels of LDH.[15][22] | 1. Cell Culture: Use cells in the logarithmic growth phase and ensure they are not stressed. 2. Gentle Technique: Handle cells gently during media changes and reagent addition. 3. Serum Check: Test different batches of serum for LDH activity or reduce the serum concentration during the assay if it doesn't impact cell viability.[15] |
| Q9: My Caspase-Glo® 3/7 assay is giving a very low or no signal. | 1. Incorrect Timing: Apoptosis is a dynamic process. You may be measuring too early or too late, after the peak of caspase activity has passed.[16] 2. Low Cell Number: Insufficient cell numbers will produce a signal that is below the limit of detection. 3. Reagent Degradation: Improper storage or repeated freeze-thaw cycles of the reconstituted reagent can lead to loss of activity.[23][24] | 1. Time-Course Experiment: Optimize the treatment duration to capture the peak caspase 3/7 activity for your specific cell line and compound concentration.[16] 2. Optimize Cell Density: Ensure enough viable cells are seeded to generate a robust signal. 3. Reagent Handling: Prepare the reagent fresh or store aliquots at -20°C as recommended by the manufacturer.[23] |
Visualizations: Workflows and Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A-Induced Apoptosis in Human Breast Cancer Cells Is Mediated by Reactive Oxygen Species | PLOS One [journals.plos.org]
- 5. Withaferin A induces mitochondrial-dependent apoptosis in non-small cell lung cancer cells via generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. FAQ: Caspase-Glo® 3/7 Assay System [promega.co.uk]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 21. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scientificlabs.co.uk [scientificlabs.co.uk]
- 23. ulab360.com [ulab360.com]
- 24. promega.com [promega.com]
Technical Support Center: Optimizing 27-TBDMS-4-Dehydrowithaferin A Treatment Duration in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 27-TBDMS-4-Dehydrowithaferin A. The information provided is designed to address specific issues that may be encountered during in vitro experiments and to offer guidance on optimizing treatment duration for this compound.
Disclaimer: Specific experimental data on this compound is limited in publicly available literature. Therefore, this guide leverages data from the closely related and extensively studied parent compound, Withaferin A, as a foundational reference. Researchers are advised to use this information as a starting point for optimizing their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: this compound is a derivative of Withaferin A, a natural withanolide known to exhibit potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3][4] It is anticipated that this derivative will induce cell cycle arrest and apoptosis, likely through the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK.[1][2]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: A good starting point for a dose-response experiment would be a broad range of concentrations, typically from 0.1 µM to 50 µM. For a closely related compound, 4-oxo-27-TBDMS Withaferin A, the IC50 (the concentration that inhibits 50% of cell growth) was found to be in the micromolar range in certain cancer cell lines. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range.
Q3: What is a typical treatment duration to observe an effect?
A3: The optimal treatment duration is highly dependent on the cell line and the experimental endpoint.
-
For cell viability and proliferation assays (e.g., MTT, XTT): A common incubation time is 24 to 72 hours.
-
For apoptosis assays (e.g., Annexin V/PI staining, caspase activity): Effects can often be observed within 12 to 48 hours.[4]
-
For analysis of protein expression or phosphorylation by Western blot: Changes in signaling pathways can be detected as early as 30 minutes to a few hours after treatment.[5][6]
A time-course experiment is essential to determine the optimal time point for your specific research question.
Q4: My cell viability assay (e.g., MTT) shows an increase in signal at high concentrations of the compound. Is this expected?
A4: This is a known artifact for some natural compounds. The compound itself may be chemically reducing the MTT tetrazolium salt to formazan, leading to a false positive signal. To verify this, include a cell-free control (media + compound + MTT reagent). If you observe a color change, consider using an alternative viability assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
Q5: I am observing inconsistent results between experiments. What could be the cause?
A5: Inconsistent results can arise from several factors:
-
Compound Solubility: Ensure the compound is fully dissolved in your stock solution (typically DMSO) and does not precipitate when diluted in your culture medium.
-
Cell Seeding Density: Use a consistent cell seeding density across all experiments, as cell confluence can affect the response to treatment.
-
Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Reagent Consistency: Use the same batch of media, serum, and other reagents whenever possible.
Troubleshooting Guides
Issue 1: No significant effect on cell viability is observed.
| Possible Cause | Troubleshooting Steps |
| Concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Treatment duration is too short. | Conduct a time-course experiment, extending the incubation period (e.g., 24, 48, 72, and 96 hours). |
| Compound has degraded. | Prepare fresh stock solutions and working dilutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| Cell line is resistant. | Research the sensitivity of your cell line to similar compounds. Consider using a different cell line known to be sensitive to withanolides. |
| Inaccurate cell counting. | Ensure accurate and consistent cell counting and seeding. |
Issue 2: High variability between technical replicates.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding. | After seeding, gently rock the plate in a north-south and east-west direction to ensure an even distribution of cells. Avoid swirling the plate. |
| Pipetting errors. | Use calibrated pipettes and ensure proper pipetting technique, especially when performing serial dilutions. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Compound precipitation. | Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system (while keeping the final solvent concentration non-toxic to the cells). |
Data Presentation
Table 1: Representative IC50 Values for Withaferin A in Various Cancer Cell Lines (24-72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| MCF-7 | Breast Cancer | ~2.5 | 48 |
| MDA-MB-231 | Breast Cancer | ~1.5 | 48 |
| PC-3 | Prostate Cancer | ~2.0 | 48 |
| U87MG | Glioblastoma | ~1.0 | 72 |
| HCT116 | Colon Cancer | ~1.8 | 48 |
Note: These are approximate values from various studies and should be used as a general guide. The IC50 for this compound may differ.
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the compound or vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
At each time point, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control. Plot cell viability against treatment duration for a selected effective concentration to visualize the time-dependent effect.
Protocol 2: Time-Course Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with a predetermined effective concentration of this compound (based on viability assays) and a vehicle control for different durations (e.g., 6, 12, 24, and 48 hours).
-
Cell Harvesting: At each time point, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant for each time point to determine the kinetics of apoptosis induction.
Mandatory Visualizations
Caption: Workflow for optimizing treatment duration.
Caption: Putative signaling pathways affected by withanolides.
References
- 1. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Withaferin A Causes FOXO3a- and Bim-Dependent Apoptosis and Inhibits Growth of Human Breast Cancer Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic elucidation of the antitumor properties of withaferin A in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic elucidation of the antitumor properties of withaferin a in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing degradation of 27-TBDMS-4-Dehydrowithaferin A in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 27-TBDMS-4-Dehydrowithaferin A in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: The degradation of this compound in solution is primarily attributed to three key factors related to its chemical structure:
-
Hydrolysis of the TBDMS silyl ether: This is particularly accelerated under acidic conditions.
-
Photodegradation: The presence of an α,β-unsaturated ketone and a steroidal lactone core makes the molecule susceptible to degradation upon exposure to light, especially UV radiation.
-
Reactivity of the α,β-unsaturated ketone: This functional group can undergo various reactions, although this is less common without the presence of specific reagents.
Q2: What are the recommended storage conditions for this compound in both solid form and in solution?
A2: For optimal stability, adhere to the following storage guidelines:
-
Solid Form: Store as a powder at -20°C for long-term stability (up to 3 years).
-
In Solution: Prepare solutions fresh for immediate use whenever possible. For short-term storage, keep solutions at -80°C (for up to 1 year). It is crucial to use anhydrous aprotic solvents.
Q3: Which solvents are recommended for dissolving this compound?
A3: Based on available data, the following solvents can be used:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
When preparing stock solutions, ensure the use of high-purity, anhydrous-grade solvents to minimize moisture content, which can contribute to the hydrolysis of the TBDMS group.
Q4: My experimental results are inconsistent. Could degradation of the compound be the cause?
A4: Yes, inconsistent results are a common indicator of compound degradation. If you observe a loss of activity, the appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS), or changes in the physical appearance of the solution, it is highly probable that your compound is degrading. We recommend performing a stability check as outlined in the troubleshooting section.
Troubleshooting Guides
Issue 1: Loss of Compound Activity or Purity Over Time
Possible Cause: Hydrolysis of the tert-butyldimethylsilyl (TBDMS) ether group. Silyl ethers are known to be labile under acidic conditions.
Troubleshooting Steps:
-
pH of the Solution:
-
Ensure that your experimental buffer or medium is not acidic. If possible, maintain a neutral or slightly basic pH (7.0-7.5).
-
Avoid using acidic additives or reagents in your solution.
-
-
Solvent Purity:
-
Use only anhydrous-grade solvents for preparing stock solutions to minimize water content.
-
If working with aqueous buffers, prepare the final dilution of the compound immediately before the experiment.
-
-
Stability Test:
-
Perform a time-course experiment. Aliquot your solution and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC or LC-MS to monitor for the appearance of the desilylated product or other degradation peaks.
-
Issue 2: Rapid Degradation Upon Exposure to Laboratory Lighting
Possible Cause: Photodegradation due to the presence of light-sensitive functional groups (α,β-unsaturated ketone).
Troubleshooting Steps:
-
Minimize Light Exposure:
-
Work in a dimly lit area or use amber-colored vials and labware to protect the compound from light.
-
Wrap experimental setups with aluminum foil to shield them from ambient light.
-
-
Filter Light Sources:
-
If possible, use light sources with filters that block UV wavelengths.
-
-
Photostability Test:
-
Prepare two sets of your solution. Expose one set to your typical laboratory lighting conditions and keep the other in the dark.
-
Analyze both sets at various time intervals to compare the degradation rates.
-
Quantitative Data Summary
The following table summarizes the key stability information for silyl ethers, which is relevant to the TBDMS group in this compound.
| Condition | Stability of TBDMS Ether | Recommendation for this compound |
| Acidic (e.g., pH < 6) | Prone to hydrolysis. | Avoid acidic buffers and solvents. |
| Neutral (pH 7) | Generally stable. | Maintain neutral conditions where possible. |
| Basic (e.g., pH > 8) | Generally stable. | Suitable for use in slightly basic conditions. |
| Aqueous Solvents | Risk of hydrolysis, especially if acidic. | Prepare fresh solutions and minimize storage time. |
| Fluoride Ions (e.g., TBAF) | Rapid cleavage. | Avoid sources of fluoride ions in your experiments. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general method to assess the stability of this compound in a given solution.
Materials:
-
This compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Autosampler vials
Procedure:
-
Prepare your experimental solution of this compound at the desired concentration.
-
Immediately take a "time 0" sample and inject it into the HPLC system.
-
Store the remaining solution under your experimental conditions (e.g., at room temperature, 37°C, or exposed to light).
-
Collect aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC.
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 227 nm
-
Gradient: Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Injection Volume: 10 µL
-
-
Monitor the chromatograms for a decrease in the area of the main peak (this compound) and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: 27-TBDMS-4-Dehydrowithaferin A
This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with 27-TBDMS-4-Dehydrowithaferin A and encountering issues related to cell line resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows a higher IC50 value for this compound than expected. What are the potential reasons?
A1: Increased IC50 values, indicating reduced sensitivity or resistance, can arise from several factors:
-
Intrinsic Resistance: The cell line may have inherent characteristics that make it less susceptible to the compound's mechanism of action. This can include baseline expression of drug efflux pumps or altered signaling pathways.
-
Acquired Resistance: Prolonged or repeated exposure to the compound may have selected for a resistant population of cells.
-
Experimental Variability: Inconsistent results can be due to variations in cell culture conditions, passage number, cell density at the time of treatment, or the stability of the compound in your experimental setup.
-
Compound Stability: Ensure the compound is properly stored and handled to maintain its bioactivity. Degradation of the compound can lead to a perceived decrease in efficacy.
Q2: What are the known molecular mechanisms of action for Withaferin A that could be relevant to resistance to its derivatives?
A2: Withaferin A is a pleiotropic agent that affects multiple oncogenic signaling pathways.[1] Resistance mechanisms may involve alterations in these targets or the activation of compensatory pathways. Key pathways targeted by Withaferin A include:
-
Inhibition of NF-κB Signaling: Withaferin A can block the activation of NF-κB, a key transcription factor for cell survival and proliferation.[2]
-
Suppression of PI3K/Akt/mTOR Pathway: This pathway is crucial for cancer cell growth and survival, and its suppression is a key anticancer mechanism of Withaferin A.[2]
-
Blockade of JAK/STAT Signaling: Withaferin A can inhibit the JAK/STAT pathway, particularly STAT3, which is often overactive in cancer.[2]
-
Induction of Oxidative Stress: The compound can increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.[2]
-
Induction of Endoplasmic Reticulum (ER) Stress: Withaferin A can cause ER stress, which can trigger apoptosis in cancer cells.[1]
-
Inhibition of Heat Shock Protein 90 (Hsp90): By inhibiting Hsp90, Withaferin A can lead to the degradation of several oncogenic client proteins.[3]
Q3: How can I determine if my cell line has developed resistance to this compound?
A3: To confirm resistance, you can perform the following:
-
IC50 Determination: Compare the IC50 value of your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.
-
Clonogenic Assay: A colony formation assay can assess the long-term survival and proliferative capacity of cells after treatment. Resistant cells will form more and larger colonies compared to sensitive cells at the same drug concentration.
-
Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry to quantify the level of apoptosis induced by the compound. Resistant cells will show a lower percentage of apoptotic cells.
-
Western Blot Analysis: Examine the expression levels of key proteins in the signaling pathways targeted by Withaferin A (e.g., p-Akt, p-STAT3, NF-κB) and markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage).
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Over-confluent or very sparse cultures can respond differently to treatment. |
| Compound Stability | Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay-Specific Issues | Ensure that the chosen cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo) is appropriate for your cell line and that the incubation times are optimized. |
Issue 2: Suspected Acquired Resistance in a Cell Line
| Potential Cause | Troubleshooting Step |
| Selection of Resistant Clones | If resistance is suspected after prolonged culture with the compound, perform a dose-response curve to confirm a shift in the IC50 value. |
| Upregulation of Efflux Pumps | Analyze the expression of ABC transporters (e.g., P-glycoprotein) using qPCR or Western blotting. Co-treatment with an efflux pump inhibitor can help confirm this mechanism. |
| Alterations in Target Pathways | Use Western blotting or other molecular biology techniques to investigate changes in the expression or phosphorylation status of proteins in the NF-κB, Akt, and STAT3 pathways. |
| Increased Antioxidant Capacity | Measure intracellular ROS levels to see if the resistant cells have an enhanced capacity to neutralize drug-induced oxidative stress. |
Quantitative Data: IC50 Values of Withaferin A in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Withaferin A in different cancer cell lines, as reported in the literature. This can serve as a reference for expected sensitivity.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~1.066 | [4] |
| MCF-7 | Breast Cancer | ~0.854 | [4] |
| MDA-MB-231 | Breast Cancer | ~12 | [5] |
| CaSki | Cervical Cancer | ~0.45 | [6] |
| PC-3 | Prostate Cancer | Induces cell death at 2 µM | [7] |
| DU-145 | Prostate Cancer | Induces cell death at 2 µM | [7] |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from a study on Withaferin A's effect on MDA-MB-231 cells.[5]
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with increasing concentrations of this compound (e.g., 0, 3, 6, 12.5, 25, 50, 100 µM).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
CCK-8 Addition: Add 20 µL of CCK-8 solution to each well and incubate for 2 hours in a humidified atmosphere with 5% CO2 at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is a standard method for quantifying apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the desired concentrations of this compound for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Generating a Resistant Cell Line
This is a general protocol for inducing drug resistance in a cell line.[8]
-
Initial IC50 Determination: Determine the IC50 of the compound in the parental cell line.
-
Initial Treatment: Start by treating the cells with a low concentration of the compound (e.g., IC20 or IC30).
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of the compound in the culture medium with each passage.
-
Monitoring: Continuously monitor the cells for signs of recovery and proliferation.
-
Confirmation of Resistance: After several months of continuous culture in the presence of the drug, confirm the development of resistance by determining the new, higher IC50 value compared to the parental cell line.
-
Characterization: Characterize the resistant cell line to understand the underlying mechanisms of resistance.
Visualizations
Caption: Key signaling pathways modulated by Withaferin A.
Caption: Workflow for generating a resistant cell line.
Caption: Troubleshooting inconsistent cytotoxicity results.
References
- 1. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helping4cancer.com [helping4cancer.com]
- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A Induces Cell Death Selectively in Androgen-Independent Prostate Cancer Cells but Not in Normal Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 27-TBDMS-4-Dehydrowithaferin A
This technical support center is designed for researchers, scientists, and drug development professionals working with 27-TBDMS-4-Dehydrowithaferin A. It provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate and understand potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target and potential off-target effects of this compound?
A1: this compound is a derivative of Withaferin A, a natural compound known for its potent anti-cancer activities. The primary on-target effects are expected to be similar to Withaferin A, including the inhibition of key signaling pathways like NF-κB and STAT3, and the induction of apoptosis and reactive oxygen species (ROS) in cancer cells.[1]
However, like its parent compound, this compound has the potential for off-target effects due to its reactivity.[1] Withaferin A is known to interact with a wide range of proteins, which can lead to unintended biological consequences and cytotoxicity in normal cells.[1] Potential off-target interactions could involve various kinases and other cellular proteins.
Q2: At what concentrations are off-target effects likely to be observed?
A2: The concentration at which off-target effects become prominent is cell-type dependent and must be determined empirically. Generally, for Withaferin A and its derivatives, off-target effects and associated cytotoxicity increase at higher concentrations, typically in the micromolar range.[1] It is crucial to perform a dose-response curve for each new cell line to determine the optimal therapeutic window that maximizes on-target activity while minimizing off-target effects.
Q3: What are some alternative compounds to consider if off-target effects are significant?
A3: If significant off-target effects are observed with this compound, researchers might consider using Withanone, another withanolide, which has been reported to have a better safety profile in some contexts.[1] Alternatively, using lower doses of this compound in combination with other therapeutic agents could be a viable strategy.[2]
Q4: How can I experimentally assess the off-target effects of this compound?
A4: Several experimental approaches can be employed to identify and quantify off-target effects:
-
Proteome-wide Target Identification: Techniques like chemical proteomics can identify both covalent and non-covalent binding partners in an unbiased manner.[1]
-
Kinase Profiling: Utilizing commercially available kinase screening panels can identify unintended interactions with a broad range of kinases.[1]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells and can reveal off-target binding.[1][3]
-
Phenotypic Screening: Comparing the observed cellular phenotype with databases of phenotypes induced by well-characterized compounds can provide clues about potential off-targets.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in non-cancerous control cell lines | Off-target effects leading to general cellular toxicity. | 1. Perform a dose-response curve to determine the IC50 in both cancerous and non-cancerous cells to define the therapeutic window.2. Reduce the concentration of this compound.3. Consider using a less cytotoxic derivative or a combination therapy approach.[1] |
| Unexpected phenotypic changes not related to the intended target pathway | Interaction with one or more off-target proteins. | 1. Utilize proteomic or kinase profiling to identify potential off-targets.[1]2. Validate identified off-targets using techniques like CETSA or by using specific inhibitors for the off-target to see if the phenotype is rescued.[1][3] |
| Inconsistent results in a Cellular Thermal Shift Assay (CETSA) | Poor cell permeability, compound efflux, cellular metabolism, or low expression of the target protein. | 1. Assess the compound's physicochemical properties (e.g., logP, polar surface area).2. Perform a cell permeability assay (e.g., PAMPA).3. Use cell lines with and without known efflux transporters to assess changes in potency.4. Incubate the compound with liver microsomes or hepatocytes to analyze metabolic degradation by LC-MS.5. Confirm the expression of the target protein in the cell line using western blot or qPCR.[3] |
| Compound instability or degradation | Improper storage or handling. | 1. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.2. Store the compound as recommended by the manufacturer, protected from light and moisture. Studies have shown that withanolide content can decline under certain storage conditions.[1] |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general workflow for assessing off-target kinase inhibition.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to achieve the desired final concentrations for the assay.
-
-
Kinase Panel Screening:
-
Utilize a commercial kinase profiling service (e.g., KINOMEscan™, Promega Kinase Selectivity Profiling System) that offers a broad panel of kinases.[1]
-
Submit the compound at a concentration where on-target activity is observed and at a higher concentration to identify potential off-target interactions.
-
-
Data Analysis:
-
Analyze the percentage of inhibition for each kinase at the tested concentrations.
-
"Hits" are typically defined as kinases showing significant inhibition (e.g., >50%) at a specific concentration.
-
Follow up on significant hits with dose-response experiments to determine the IC50 for the off-target kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of target and off-target engagement in intact cells.[1][3]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, wash the cells with PBS.
-
Heat the plate in a PCR machine or a temperature-controlled oven to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
-
Collect the supernatant.
-
-
Detection:
-
Analyze the amount of soluble target protein remaining in the supernatant by western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
Workflow for identifying and mitigating off-target effects.
On-target vs. potential off-target signaling pathways.
References
Technical Support Center: Refining Purification of 27-TBDMS-4-Dehydrowithaferin A
Welcome to the technical support center for the purification of 27-TBDMS-4-Dehydrowithaferin A. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low Yield of Target Compound
| Potential Cause | Proposed Solution |
| Incomplete Extraction: The initial extraction from the source material may be inefficient. | - Ensure the source material is finely ground to maximize surface area. - Consider using a more effective solvent system. Methanol is commonly used for withanolide extraction.[1] - Employ extraction enhancement techniques such as sonication or maceration.[1] |
| Suboptimal Chromatographic Conditions: The compound may not be binding effectively to or eluting properly from the chromatography column. | - Optimize the mobile phase composition. For silica gel chromatography, a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) is typically used. For reverse-phase chromatography, a gradient of water to acetonitrile or methanol is common. - Adjust the flow rate to allow for better separation. - Ensure the column is not overloaded. |
| Compound Degradation: Withanolides can be sensitive to pH and temperature. | - Perform all purification steps at a controlled, cool temperature. - Avoid strongly acidic or basic conditions. Use buffered solutions if necessary. |
| Loss During Solvent Evaporation: The compound may be lost if the evaporation process is too harsh. | - Use a rotary evaporator under reduced pressure and at a controlled temperature. - Avoid complete dryness, which can make the compound difficult to redissolve. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Proposed Solution |
| Co-elution of Structurally Similar Compounds: Other withanolides or related compounds may have similar retention times. | - Employ a shallower gradient during column chromatography to improve resolution. - Utilize a different stationary phase (e.g., switching from normal-phase to reverse-phase chromatography). - Consider using preparative High-Performance Liquid Chromatography (HPLC) for final purification, which offers higher resolution.[2] |
| Contamination from Solvents or Labware: Impurities can be introduced from the experimental environment. | - Use high-purity HPLC-grade solvents. - Thoroughly clean all glassware and equipment before use. |
| Incomplete Removal of Protecting Groups: If the TBDMS protecting group is being removed, the reaction may be incomplete. | - Monitor the deprotection reaction using Thin Layer Chromatography (TLC) or LC-MS to ensure it goes to completion. - Optimize the deprotection reaction conditions (e.g., reagent concentration, reaction time, temperature). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the purification of this compound?
A1: Typically, this compound would be synthesized from a precursor like Withaferin A. The purification would follow the chemical modification steps to introduce the TBDMS protecting group and the 4-dehydro modification. If isolating from a natural source, a crude extract of a plant from the Withania genus would be the starting point, followed by chemical modification.
Q2: Which analytical techniques are best for monitoring the purification process?
A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended. TLC is a quick and easy way to get a qualitative assessment of the separation during column chromatography.[3][4] HPLC, particularly when coupled with a mass spectrometer (LC-MS), provides more detailed information on the purity and identity of the fractions.[1][5]
Q3: What are the typical storage conditions for this compound?
A3: For a similar compound, 4-oxo-27-TBDMS Withaferin A, storage at -20°C is recommended.[6] It is also advisable to store it in a tightly sealed container, protected from light and moisture, to prevent degradation.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity of the compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).[2] Purity can be assessed using analytical HPLC with a UV detector or a more universal detector like an evaporative light scattering detector (ELSD).
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by running the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC or HPLC to identify those containing the target compound.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: A general workflow for the purification of this compound using column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods | MDPI [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Addressing Batch-to-Batch Variability of 4-oxo-27-TBDMS-Withaferin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-oxo-27-TBDMS-Withaferin A. The information provided aims to address potential issues related to batch-to-batch variability encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 4-oxo-27-TBDMS-Withaferin A?
4-oxo-27-TBDMS-Withaferin A is a synthetic derivative of Withaferin A, a naturally occurring steroidal lactone found in the plant Withania somnifera.[1][2] The designation "4-oxo" indicates the presence of a ketone group at the C-4 position of the steroidal backbone, and "27-TBDMS" signifies that the primary hydroxyl group at the C-27 position is protected by a tert-butyldimethylsilyl (TBDMS) ether.[3][4] This modification is intended to enhance specific biological activities or improve pharmacokinetic properties. For instance, it has been investigated for its anticancer properties, showing cytotoxicity against certain ovarian cancer cell lines.[3][4]
Q2: What are the recommended storage conditions for 4-oxo-27-TBDMS-Withaferin A?
For long-term stability of solid 4-oxo-27-TBDMS-Withaferin A, storage at -20°C is recommended, where it can be stable for at least two years.[4] It is crucial to protect the solid compound from moisture and light to prevent degradation. Stock solutions, typically prepared in organic solvents like DMSO or ethanol, should also be stored at -20°C.[3][4] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.
Q3: What solvents are suitable for dissolving 4-oxo-27-TBDMS-Withaferin A?
4-oxo-27-TBDMS-Withaferin A is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[3][4] The solubility in a DMSO:PBS (pH 7.2) (1:1) solution is reported to be approximately 0.5 mg/mL.[3][4] When preparing solutions for biological assays, it is important to consider the final concentration of the organic solvent to avoid any solvent-induced cellular toxicity.
Q4: What are the known biological activities of 4-oxo-27-TBDMS-Withaferin A?
Research has shown that 4-oxo-27-TBDMS-Withaferin A possesses anticancer activity.[3][4] Specifically, it has demonstrated cytotoxicity against A2780 ovarian cancer cells.[3][4] It is also reported to induce DNA fragmentation in these cells.[3][4] The introduction of the 4-oxo group and the TBDMS protection at C-27 are chemical modifications that can alter the biological activity profile compared to the parent compound, Withaferin A.[1]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability in the biological activity and physicochemical properties of 4-oxo-27-TBDMS-Withaferin A can arise from inconsistencies in its synthesis and purification. This guide provides insights into potential sources of variability and recommends experimental approaches to identify and mitigate these issues.
Problem 1: Inconsistent Biological Activity Between Batches
Possible Cause 1: Variation in Purity
The presence of unreacted starting materials, reaction byproducts, or degradation products can significantly alter the observed biological effects.
Troubleshooting Steps:
-
Purity Assessment by HPLC:
-
Protocol: Develop a reverse-phase HPLC (RP-HPLC) method to assess the purity of each batch. A C18 column is commonly used for withanolide separation.[5][6] A gradient elution with a mobile phase consisting of acetonitrile and water (often with 0.1% formic acid or acetic acid) is typically effective.[7]
-
Data Interpretation: Compare the chromatograms of different batches. The presence of additional peaks or variations in the area of the main peak indicates differences in purity. Aim for a purity of >98% for consistent biological results.[3]
-
-
Identity Confirmation by Mass Spectrometry (MS):
-
Protocol: Utilize LC-MS to confirm the molecular weight of the main component in each batch. The expected molecular weight for C34H50O6Si is approximately 582.9 g/mol .[3][4]
-
Data Interpretation: The presence of ions corresponding to potential impurities (e.g., starting material Withaferin A, singly modified intermediates) can help identify the source of variability.
-
Possible Cause 2: Presence of Isomeric Impurities
The synthesis of 4-oxo-27-TBDMS-Withaferin A involves multiple reactive sites on the Withaferin A molecule, which can lead to the formation of isomers.
Troubleshooting Steps:
-
High-Resolution Chromatographic and Spectroscopic Analysis:
-
Protocol: Employ high-resolution HPLC or UHPLC methods to attempt separation of potential isomers.[8][9] Further characterization by 1H and 13C NMR spectroscopy can help identify and quantify isomeric impurities.
-
Data Interpretation: Subtle changes in chemical shifts or the presence of extra signals in the NMR spectra compared to a well-characterized reference standard can indicate the presence of isomers.
-
Problem 2: Differences in Solubility or Physical Appearance
Possible Cause: Residual Solvents or Different Crystalline Forms
Inconsistent purification and drying processes can lead to the presence of residual solvents or the formation of different polymorphic forms of the compound.
Troubleshooting Steps:
-
Analysis of Residual Solvents:
-
Protocol: Use Gas Chromatography (GC) with a headspace autosampler to identify and quantify residual solvents from the synthesis and purification steps.
-
Data Interpretation: The presence of unexpected solvents or varying levels of expected solvents can affect the physical properties and solubility of the compound.
-
-
Characterization of Solid-State Properties:
-
Protocol: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used to investigate the crystalline form of the solid material.
-
Data Interpretation: Differences in the XRPD patterns or thermal events observed in DSC can indicate the presence of different polymorphs or an amorphous solid, which can impact solubility and stability.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from 35% to 100% Solvent B over 20 minutes, followed by a 5-minute hold at 100% Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of each batch in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Look for the protonated molecule [M+H]+ at approximately m/z 583.9.
-
Data Presentation
Table 1: Physicochemical Properties of 4-oxo-27-TBDMS-Withaferin A
| Property | Value | Reference |
| Molecular Formula | C34H50O6Si | [3][4] |
| Molecular Weight | 582.9 g/mol | [3][4] |
| Appearance | Solution in ethanol | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 2 years at -20°C | [4] |
| λmax | 224 nm | [3][4] |
Table 2: Solubility of 4-oxo-27-TBDMS-Withaferin A
| Solvent | Solubility | Reference |
| DMF | 5 mg/mL | [3][4] |
| DMSO | 5 mg/mL | [3][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3][4] |
Visualizations
References
- 1. PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A: THE STRUCTURAL DETERMINATION OF THE SIDE CHAIN, THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 16 [redalyc.org]
- 2. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides | MDPI [mdpi.com]
- 3. 4-oxo-27-TBDMS Withaferin A | CAS 1214886-31-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of 27-TBDMS-4-Dehydrowithaferin A and Withaferin A
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Withaferin A and its synthetic derivative, 27-TBDMS-4-Dehydrowithaferin A, supported by experimental data and detailed methodologies.
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties[1][2]. Its mechanism of action involves the modulation of multiple oncogenic signaling pathways, such as NF-κB, STAT3, and Akt, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis[1][2]. In the quest to enhance its therapeutic potential and overcome limitations such as poor bioavailability, researchers have explored the synthesis of various Withaferin A derivatives. One such derivative is this compound, also known as 4-oxo-27-TBDMS Withaferin A, which features modifications at the C-4 and C-27 positions of the withanolide skeleton. This guide provides a detailed comparison of the efficacy of this compound and its parent compound, Withaferin A, based on available experimental data.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of Withaferin A and this compound against a human ovarian cancer cell line. The data is extracted from a study by Perestelo et al. (2019), which synthesized and evaluated a library of Withaferin A derivatives.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Withaferin A | A2780 | Ovarian Cancer | Not explicitly stated in the direct comparison |
| This compound | A2780 | Ovarian Cancer | 17 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Notably, the study by Perestelo et al. focused on a broad library of derivatives, and while it provides the IC₅₀ for this compound, a direct side-by-side IC₅₀ value for Withaferin A under the exact same experimental run is not presented in the available abstracts. However, structure-activity relationship (SAR) studies suggest that the introduction of a carbonyl group at the C-4 position can increase the cytotoxic effects of withanolides[1]. Conversely, the removal of the hydroxyl group at C-27 has been reported to not cause significant changes in biological activity[1]. The bulky TBDMS (tert-butyldimethylsilyl) group at C-27 in the derivative may influence its solubility, cell permeability, and interaction with target proteins.
Experimental Protocols
The evaluation of the cytotoxic efficacy of these compounds typically involves in vitro cell viability assays. The following is a generalized protocol based on standard methodologies like the MTT assay, which was likely employed in the cited research.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Withaferin A and this compound stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Withaferin A or this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Withaferin A and a general workflow for comparing the cytotoxicity of the two compounds.
References
Validating the Anticancer Activity of 27-TBDMS-4-Dehydrowithaferin A In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anticancer activity of 27-TBDMS-4-Dehydrowithaferin A. Due to the limited availability of direct in vivo data for this specific compound, this guide leverages extensive research on its parent compound, Withaferin A, and compares its established efficacy against standard-of-care chemotherapeutic agents, Paclitaxel and Docetaxel. The potential impact of the chemical modifications in this compound is also discussed based on structure-activity relationship studies of withanolides.
Executive Summary
Withaferin A, a natural steroidal lactone, has demonstrated significant anticancer properties in various preclinical models.[1][2][3] Its derivative, this compound, is a subject of growing interest. This guide provides a framework for evaluating its potential in vivo efficacy by comparing the known data of Withaferin A with that of established drugs for breast and prostate cancer. While direct experimental data for this compound is not yet publicly available, this analysis serves as a valuable resource for designing future in vivo studies.
Comparative Analysis of In Vivo Anticancer Activity
The following tables summarize the in vivo efficacy of Withaferin A, Paclitaxel, and Docetaxel in preclinical cancer models. This data provides a benchmark for the anticipated performance of novel Withaferin A derivatives.
Table 1: In Vivo Efficacy in Breast Cancer Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Withaferin A | MDA-MB-231 Xenograft | 4 mg/kg, i.p., 3x/week | Significant tumor growth inhibition | [4] |
| Withaferin A | 4T1 Murine Mammary Carcinoma | 1-8 mg/kg, p.o., 3x/week | Dose-dependent reduction in mammary tumor size | [4][5] |
| Paclitaxel | MDA-MB-231 Xenograft | 40 mg/kg, i.p. | Significant decrease in tumor volume | [6] |
| Paclitaxel | Murine Breast Carcinoma | 3 and 6 mg/kg/day, i.p., for 5 days | Dose-related decrease in microvessel density | [7] |
| Paclitaxel | MCF-7 Xenograft | Not specified | Significant inhibition of breast tumor growth | [8][9] |
Table 2: In Vivo Efficacy in Prostate Cancer Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Withaferin A | PC-3 Xenograft | Not specified | Inhibition of tumor angiogenesis and induction of apoptosis | [10] |
| Docetaxel | DU-145 Xenograft | 10 mg/kg/week, i.v., for 3 weeks | 32.6% tumor regression | [1] |
| Docetaxel | DU-145 Xenograft | 5 and 10 mg/kg, s.c., once/week | Dose-dependent inhibition of tumor growth | [4] |
| Docetaxel | PC-3 Xenograft | 10 mg/kg, i.p., daily | Significant reduction in tumor growth rate | [11] |
| Docetaxel | 22Rv1 Xenograft | Not specified | Marked suppression of tumor growth | [10] |
Understanding the Chemical Modifications of this compound
The structural differences between Withaferin A and this compound are crucial for predicting its potential activity:
-
4-Dehydro: The presence of a ketone at the C-4 position instead of a hydroxyl group may influence the molecule's interaction with target proteins. Some studies on withanolide analogues suggest that this modification could potentially reduce antiproliferative activity.
-
27-TBDMS: The bulky tert-Butyldimethylsilyl (TBDMS) ether protecting group at the C-27 position increases the lipophilicity of the molecule. This could alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), potentially impacting both efficacy and toxicity. Esterification at the C-27 position in other withanolides has been shown to enhance anticancer activity. The effect of a silyl ether at this position warrants further investigation.
Experimental Protocols
Detailed methodologies are essential for reproducible in vivo studies. Below is a generalized protocol for evaluating the anticancer activity of a test compound in a xenograft mouse model.
Protocol: In Vivo Xenograft Model for Anticancer Activity Assessment
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound (e.g., this compound), a vehicle control, and a positive control (e.g., Paclitaxel or Docetaxel) are administered according to the specified dosing regimen (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Visualizing Pathways and Workflows
Diagram 1: In Vivo Anticancer Activity Validation Workflow
Caption: A generalized workflow for in vivo validation of anticancer agents.
Diagram 2: Simplified Signaling Pathways of Withaferin A
Caption: Key signaling pathways modulated by Withaferin A leading to anticancer effects.
Conclusion and Future Directions
While this compound remains a novel compound with uncharacterized in vivo anticancer activity, the extensive data on its parent compound, Withaferin A, provides a strong rationale for its investigation. The comparative data presented in this guide against standard-of-care agents, Paclitaxel and Docetaxel, offers a valuable benchmark for future preclinical studies.
Key future research should focus on:
-
In vivo efficacy studies: Head-to-head comparisons of this compound, Withaferin A, and standard chemotherapies in relevant xenograft models.
-
Pharmacokinetic and toxicity profiling: Determining the ADME properties and maximum tolerated dose of this compound.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the modified compound.
The insights from such studies will be critical in determining the therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tracking docetaxel-induced cellular proliferation changes in prostate tumor-bearing mice with 18F-FMAU PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model | Anticancer Research [ar.iiarjournals.org]
- 5. The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Withanolide Derivatives: Evaluating 4-Dehydrowithaferin A and Withaferin A Against Other Prominent Withanolides
Withanolides are a group of over 900 naturally occurring C28-steroidal lactone triterpenoids isolated primarily from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha).[3][4] These compounds have garnered significant attention from the scientific community for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] The biological activity is often attributed to key structural features, including an α,β-unsaturated ketone in the A-ring, a 5β,6β-epoxide in the B-ring, and a lactone side chain.[4] This guide provides a comparative analysis of the biological performance of key withanolide derivatives, supported by experimental data.
Structural Relationships of Key Withanolides
The withanolides discussed here share a common steroidal backbone but differ in their functional groups, which significantly impacts their biological activity.
References
- 1. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 27-TBDMS-4-Dehydrowithaferin A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of 27-TBDMS-4-Dehydrowithaferin A, a derivative of the naturally occurring anticancer compound Withaferin A. Due to the limited availability of direct experimental data for this compound, this guide cross-validates its potential mechanism by drawing parallels with its well-characterized parent compound, Withaferin A, and a closely related analogue, 4-oxo-27-TBDMS Withaferin A. Furthermore, we compare its hypothesized activity with other established anticancer agents that target similar signaling pathways.
Inferred Mechanism of Action of this compound
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are known to possess significant anticancer properties. The primary bioactive constituent, Withaferin A, exerts its effects through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. Structural modifications, such as the introduction of a tert-butyldimethylsilyl (TBDMS) protecting group and dehydration, can influence the potency and selectivity of the parent compound. Based on the extensive research on Withaferin A and its derivatives, the mechanism of action for this compound is likely to involve:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a hallmark of withanolide activity. This is often mediated through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. Withaferin A is a known inhibitor of the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.
-
Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively active in cancer, promoting cell growth and survival. Withaferin A has been shown to inhibit STAT3 activation.
-
Interference with Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key mechanism for several anticancer agents, including withanolides.
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes the cytotoxic activity (IC50 values) of a close analogue of the topic compound, 4-oxo-27-TBDMS Withaferin A, and other anticancer agents that target similar signaling pathways.
| Compound | Target Pathway(s) | Cell Line | IC50 Value | Reference |
| 4-oxo-27-TBDMS Withaferin A | Inferred: Apoptosis, NF-κB, STAT3, Akt/mTOR | A2780 (Ovarian) | 17 µM | [1][2][3][4] |
| Parthenolide | NF-κB, STAT3 | GLC-82 (NSCLC) | 6.07 ± 0.45 µM | [5] |
| SiHa (Cervical) | 8.42 ± 0.76 μM | [6] | ||
| MCF-7 (Breast) | 9.54 ± 0.82 μM | [6] | ||
| Stattic | STAT3 | Cell-free assay | 5.1 µM | [7][8][9][10] |
| UM-SCC-17B (HNSCC) | 2.562 ± 0.409 µM | [11] | ||
| Perifosine | Akt | MM.1S (Myeloma) | 4.7 µM | [12][13] |
| Various | 0.6 - 8.9 µM | [14][15] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways likely modulated by this compound and its alternatives.
Caption: Putative signaling pathways affected by withanolide analogues.
Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro assays used to characterize the mechanism of action of anticancer compounds.
Caption: General workflow for an MTT cell viability assay.
Caption: General workflow for an Annexin V/PI apoptosis assay.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (this compound, alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the test compounds for the desired time.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for NF-κB Pathway Activation
This protocol details the detection of key proteins in the NF-κB signaling pathway to assess its activation state.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. amsbio.com [amsbio.com]
- 2. 4-oxo-27-TBDMS Withaferin A | CAS 1214886-31-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-oxo-27-TBDMS Withaferin A - Labchem Catalog [labchem.com.my]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Stattic | Cell Signaling Technology [cellsignal.com]
- 9. Stattic (STAT3 Inhibitor V) | STAT3 inhibitor | TargetMol [targetmol.com]
- 10. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cancer-research-network.com [cancer-research-network.com]
Assessing the Selectivity of 27-TBDMS-4-Dehydrowithaferin A for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis framework for assessing the potential selectivity of 27-TBDMS-4-Dehydrowithaferin A for cancer cells. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document leverages structure-activity relationship (SAR) studies of closely related withanolides, including Withaferin A and its derivatives modified at the C-4 and C-27 positions. The provided experimental protocols and comparative data on analogous compounds offer a robust foundation for designing and interpreting studies on this compound.
Introduction to Withanolide Selectivity
Withanolides, a group of naturally occurring C-28 steroidal lactones, have garnered significant interest for their diverse pharmacological activities, including potent anticancer properties.[1][2] A critical aspect of their therapeutic potential lies in their selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells. Withaferin A, one of the most studied withanolides, has demonstrated such selectivity in various cancer models.[3] The chemical structure of a withanolide is paramount to its biological activity, and minor modifications can significantly alter its potency and selectivity. Key structural features essential for cytotoxicity often include an α,β-unsaturated ketone in ring A and a 5β,6β-epoxide in ring B.[4][5]
The compound of interest, this compound, possesses two key modifications from the parent Withaferin A structure:
-
4-Dehydro (4-oxo): The hydroxyl group at the C-4 position is replaced by a ketone.
-
27-TBDMS: The hydroxyl group at the C-27 position is protected with a tert-butyldimethylsilyl (TBDMS) ether.
This guide will explore how these specific modifications may influence the compound's interaction with cancer cells compared to non-malignant cells.
Comparative Cytotoxicity of Withanolide Analogs
The following tables summarize the 50% inhibitory concentration (IC50) values of Withaferin A and related compounds against various cancer and non-cancerous cell lines, providing a benchmark for evaluating the performance of novel derivatives.
Table 1: Cytotoxicity (IC50, µM) of Withaferin A and Analogs in Human Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Withaferin A | U87 | Glioblastoma | 1.07 | [6] |
| Withaferin A | U251 | Glioblastoma | 0.69 | [6] |
| Withaferin A | A549 | Lung Carcinoma | ~0.2-9.6 | [7] |
| Withaferin A | HCT-116 | Colon Carcinoma | ~0.2-9.6 | [7] |
| Withaferin A | MCF-7 | Breast Adenocarcinoma | ~0.2-9.6 | [7] |
| Withaferin A | HeLa | Cervical Carcinoma | ~0.2-9.6 | [7] |
| 4-Dehydrowithaferin A | Multiple Myeloma | Multiple Myeloma | Activity noted | [8] |
| 27-O-Acetylwithaferin A | CHP-100 | Ewing's Sarcoma | Enhanced HSA vs. WA | [9][10] |
| C-27 Silyl Ether Analogs | A2780 | Ovarian Cancer | 0.0073 - 0.032 | [7] |
HSA: Heat-Shock Inducing Activity
Table 2: Cytotoxicity (IC50, µM) of Withanolides in Non-Cancerous Cell Lines
| Compound/Analog | Cell Line | Cell Type | IC50 (µM) | Reference |
| Withaferin A | Vero | Monkey Kidney Epithelial | ~1.1-5.4 | [7] |
| Dihydrowithaferin A | Vero | Monkey Kidney Epithelial | 15.5 | [11] |
| Withanolide Analogs | MRC-5 | Human Fetal Lung Fibroblast | 3.3 - 5.6 | [1] |
Structure-Activity Relationship (SAR) Insights
-
Modification at C-4: The conversion of the 4-hydroxyl group to a ketone (4-dehydro or 4-oxo), as seen in this compound, has been reported to reduce the anti-proliferative activity of withanolides in some contexts.[7] This suggests that the 4β-hydroxyl group may be important for potent cytotoxicity.
-
Modification at C-27: Esterification or acylation of the 27-hydroxyl group has been shown to enhance the biological activity of withanolides.[7] More relevant to the TBDMS group, the introduction of silyl ethers at the C-27 position has resulted in analogs with increased cytotoxicity compared to the parent Withaferin A in certain cancer cell lines.[7] For instance, some C-27 silyl ether derivatives of Withaferin A displayed IC50 values in the nanomolar range against the A2780 ovarian cancer cell line.[7] This suggests that the bulky, lipophilic TBDMS group at C-27 could potentially enhance the anticancer activity of 4-Dehydrowithaferin A.
Experimental Protocols
To assess the selectivity of this compound, a standard approach involves comparing its cytotoxic effect on cancer cell lines versus normal (non-cancerous) cell lines.
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well tissue culture plates
-
Cancer and non-cancerous cell lines
-
Complete cell culture medium
-
This compound (and other comparator compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both cancer and non-cancerous cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The selectivity index is a ratio that quantifies the differential cytotoxicity of a compound.[7]
Formula: SI = IC50 in normal cells / IC50 in cancer cells
A higher SI value (typically >3) is indicative of a compound's selective toxicity towards cancer cells.[7]
Visualizing Workflows and Pathways
Caption: Workflow for determining the in vitro selectivity of a test compound.
Based on the known mechanisms of Withaferin A and its analogs, a plausible signaling pathway affected by this compound is the induction of apoptosis through the modulation of key regulatory proteins.
Caption: Hypothetical signaling cascade for withanolide-induced apoptosis in cancer cells.
Conclusion
While direct experimental evidence for the selectivity of this compound is not yet publicly available, the analysis of its structural features in the context of known withanolide SAR provides a strong rationale for further investigation. The modification at C-4 may potentially decrease its cytotoxic potency compared to Withaferin A, while the bulky silyl ether at C-27 could enhance it. The net effect on activity and, crucially, on selectivity against cancer cells versus normal cells, must be determined empirically. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for undertaking such an evaluation. The ultimate goal is to ascertain if this compound possesses a favorable therapeutic window, making it a viable candidate for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corefacilities.iss.it [corefacilities.iss.it]
- 4. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
Navigating the Reproducibility of Withanolide Research: A Comparative Guide
While specific reproducibility data for experiments involving 27-TBDMS-4-Dehydrowithaferin A remains elusive in current scientific literature, a comprehensive examination of its parent compound, Withaferin A, and its derivatives can provide valuable insights into the potential challenges and best practices for ensuring experimental consistency. This guide offers a comparative overview of synthetic methodologies, biological activities, and key experimental protocols to aid researchers in designing robust and reproducible studies in the field of withanolide research.
The reproducibility of scientific experiments is a cornerstone of the scientific method, ensuring the reliability and validity of research findings. In the realm of natural product chemistry, and specifically in the study of withanolides, achieving reproducibility can be influenced by a multitude of factors, from the synthesis and purification of compounds to the execution of biological assays.
Challenges in Withanolide Research Reproducibility
Research with withanolides, a class of naturally occurring steroidal lactones, presents unique challenges that can impact the reproducibility of experimental results. Key among these are:
-
Source and Purity of Withanolides: The concentration and composition of withanolides in plant extracts can vary significantly due to geographical location, harvesting time, and extraction methods.[1][2] For synthetic derivatives, the purity of the final compound is critical, as even minor impurities can lead to off-target effects in biological assays.
-
Compound Stability: Natural products, including withanolides, can be susceptible to degradation under certain storage and experimental conditions.[3] This instability can lead to a loss of activity and inconsistent results.
-
Analytical Quantification: Accurate quantification of withanolides is essential for standardizing experiments. While techniques like HPLC, HPTLC, and UPLC-MS are commonly used, variations in methodology can lead to discrepancies in reported concentrations.[4][5]
-
Biological Assay Variability: The outcomes of cell-based assays can be influenced by factors such as cell line passage number, reagent quality, and subtle differences in experimental protocols.[6]
Comparative Analysis of Withaferin A and its Derivatives
To facilitate reproducible research, a clear understanding of the synthetic routes and biological activities of withanolides is crucial. The following tables summarize key data for Withaferin A and some of its derivatives.
Table 1: Synthesis of Withaferin A Derivatives
| Derivative | Starting Material | Key Reaction Steps | Reference |
| Spiro-pyrrolizidino-oxindole adducts | Withaferin A | One-pot three-component [3+2] azomethine ylide cycloaddition | [7] |
| 27-O-Acetylwithaferin A dimer | 27-O-Acetylwithaferin A | Base-promoted elimination of acetic acid followed by a Diels-Alder reaction | |
| 27-Deoxywithaferin A | Withaferin A | Not detailed in search results |
Table 2: In Vitro Cytotoxicity of Withaferin A and Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Withaferin A | MCF-7 | Breast Cancer | 0.85 | [8] |
| Withaferin A | MDA-MB-231 | Breast Cancer | 1.07 | [8] |
| Withaferin A | HeLa | Cervical Cancer | 2-3 | [8] |
| Withaferin A | ME-180 | Cervical Cancer | 2-3 | [8] |
| Withaferin A | SKOV3 | Ovarian Cancer | 2-3 | [8] |
| Withaferin A | OVK18 | Ovarian Cancer | 2-3 | [8] |
| Withaferin A | U2OS | Osteosarcoma | 0.32 | [3][9] |
| Withaferin A | Ca9-22 | Oral Cancer | Not specified | [5] |
| Withaferin A | CAL 27 | Oral Cancer | Not specified | [5] |
| Withaferin A Analogs (3, 11, 12, 18) | HeLa | Cervical Cancer | 0.3-4.8 | [10] |
| Withaferin A Analogs (3, 11, 12, 18) | A-549 | Lung Cancer | 0.3-4.8 | [10] |
| Withaferin A Analogs (3, 11, 12, 18) | MCF-7 | Breast Cancer | 0.3-4.8 | [10] |
Experimental Protocols for Key Assays
To promote consistency across studies, detailed and standardized experimental protocols are essential. Below are methodologies for common assays used to evaluate the biological activity of withanolides.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat cells with a serial dilution of the test compound for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8]
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[6]
Procedure:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.[6]
-
Cell Harvesting: Harvest both adherent and floating cells.[6]
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by withanolides can aid in understanding their mechanism of action and in designing targeted experiments.
Caption: A typical experimental workflow for evaluating the in vitro anticancer effects of withanolide derivatives.
References
- 1. Frontiers | A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 27-TBDMS-4-Dehydrowithaferin A
Withaferin A and its derivatives are known to be multifunctional anticancer compounds, and therefore, all waste materials containing this substance should be treated as potentially cytotoxic and hazardous.[1][2]
Chemical and Physical Properties
As a direct analog, the properties of 4-oxo-27-TBDMS Withaferin A are presented below for reference.
| Property | Data |
| Chemical Name | 4-oxo-27-TBDMS Withaferin A |
| CAS Number | 1214886-31-3 |
| Molecular Formula | C₃₄H₅₀O₆Si |
| Molecular Weight | 582.9 g/mol |
| Appearance | A solution in ethanol |
| Solubility | DMF: 5 mg/mL; DMSO: 5 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL |
| Storage | Store at -20°C |
| Stability | ≥ 2 years |
Data for the closely related compound 4-oxo-27-TBDMS Withaferin A.[3]
Detailed Disposal Protocol
This protocol outlines the step-by-step process for safely collecting, storing, and disposing of waste containing 27-TBDMS-4-Dehydrowithaferin A.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, assess all potential hazards. Due to the potent biological activity of the withaferin A core, this compound must be handled as a hazardous substance.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
A properly fitted laboratory coat.
-
Safety goggles or a face shield for eye protection.
-
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or aerosols.[4]
Step 2: Waste Segregation and Collection
Proper segregation is critical to ensure safe disposal.[5] Do not mix incompatible waste streams.
-
Solid Waste:
-
Description: Includes contaminated consumables such as gloves, weighing paper, pipette tips, vials, and paper towels.
-
Collection: Place all solid waste into a designated, clearly labeled, leak-proof plastic bag or a container specifically for solid chemical waste. This container should be kept sealed when not in use.
-
-
Liquid Waste:
-
Description: Includes unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
Collection: Collect all liquid waste in a dedicated, compatible, and shatter-resistant container (plastic is often preferred over glass) with a secure, leak-proof screw-on cap.[6][7] Do not fill the container beyond 80% capacity to allow for expansion.[5]
-
Segregation: Segregate halogenated and non-halogenated organic solvent waste into separate, appropriately labeled containers.[5]
-
Step 3: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.[7][8] All waste containers must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Label Information Must Include:
-
The full, unabbreviated chemical name: "this compound".[5][8]
-
For mixtures, list all constituents and their approximate concentrations.[5]
-
The date of waste generation.[7]
-
The name of the Principal Investigator and the specific laboratory location (building and room number).[7]
-
Appropriate hazard pictograms (e.g., "Toxic").[7]
Step 4: Temporary Waste Storage
Store waste containers in a designated and secure area within the laboratory pending collection by EHS.
-
Location: The storage area should be clearly marked and away from general laboratory traffic.
-
Secondary Containment: Place all waste containers in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[6] The secondary container must be able to hold 110% of the volume of the largest primary container.[6]
-
Segregation: Ensure incompatible wastes (e.g., acids and bases) are stored in separate secondary containment.[6][8]
Step 5: Scheduling Disposal
Never dispose of this chemical waste in the regular trash or down the sanitary sewer.[5][7]
-
Contact EHS: Once your waste container is ready for removal, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[7][8]
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements provided by your EHS office for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
References
- 1. adipogen.com [adipogen.com]
- 2. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling 27-TBDMS-4-Dehydrowithaferin A
Disclaimer: This document provides guidance on the safe handling of 27-TBDMS-4-Dehydrowithaferin A based on its likely classification as a cytotoxic compound, derived from information on Withaferin A and its analogs. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers must consult their institution's safety office and perform a risk assessment before handling this substance.
Introduction:
This compound is a derivative of Withaferin A, a natural steroidal lactone.[1][2] Analogs of Withaferin A have demonstrated cytotoxic activity against cancer cells, indicating that this compound should be handled with caution as a potentially hazardous substance.[1] The primary routes of exposure to similar cytotoxic agents include inhalation of dust or aerosols, skin or eye contact, and ingestion.[3] Therefore, stringent safety protocols are necessary to minimize exposure risk.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of powder-free nitrile gloves that are ASTM D6978 compliant.[4][5] The outer glove should be removed immediately if contaminated.[3] Change gloves frequently, especially if torn or punctured.[4][5] |
| Body Protection | Disposable Gown | A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3][4][5][6] Gowns should not be worn outside the designated work area and must be disposed of as cytotoxic waste.[3] |
| Eye Protection | Safety Goggles or Face Shield | Wear safety goggles to protect from splashes.[3][7] In situations with a higher risk of splashing, a full-face shield is recommended.[4] |
| Respiratory Protection | N95 or Higher Respirator | An N95 or N100 respirator should be used when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[3][4][5][6] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated work area and removed before exiting to prevent the spread of contamination.[4][5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of this compound, including weighing, reconstituting, and aliquoting, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation.[6]
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.[6]
Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the designated work area by laying down an absorbent pad.
-
Reconstitution: If the compound is a solid, it should be dissolved in a suitable solvent such as DMSO within the BSC or fume hood.[8] Avoid creating dust.
-
Labeling: All containers holding the compound must be clearly labeled with "Cytotoxic" and the compound's name.[4][6]
-
Transport: When moving the compound between laboratories, it should be in a sealed, labeled, and leak-proof secondary container.[4]
-
Storage: Store this compound in a designated, secure, and clearly labeled area away from incompatible materials.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".
-
Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent pads, and empty vials, must be disposed of in a yellow, rigid, leak-proof container lined with a yellow bag and clearly labeled as "Chemotherapeutic Waste".[6]
-
Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a sealed, labeled, and leak-proof container. Do not dispose of this waste down the drain.
All cytotoxic waste must be handled by trained personnel and disposed of through an approved hazardous waste management service, typically via high-temperature incineration.[4]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
| Spill Size | Action Plan |
| Small Spill (<5 mL or 5 g) | 1. Alert others in the area. 2. Personnel with appropriate PPE (double gloves, gown, eye protection) should clean the spill immediately.[6] 3. Gently cover liquids with absorbent pads; cover powders with damp cloths to avoid generating aerosols.[6] 4. Clean the area three times with a detergent solution, followed by water.[6] 5. Dispose of all cleanup materials as cytotoxic waste.[6] |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area immediately and restrict access.[6] 2. Contact your institution's Environmental Health and Safety (EHS) office.[6] 3. If safe to do so, gently cover the spill with absorbent pads or damp cloths to limit spread and aerosolization.[6] 4. Do not attempt to clean a large spill without specific training and equipment. |
A spill kit containing all necessary materials for cleanup should be readily available in the laboratory.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dehydrogenation: Topics by Science.gov [science.gov]
- 3. va.gov [va.gov]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsinsider.com [ohsinsider.com]
- 6. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 7. ipservices.care [ipservices.care]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
